Ecdysterone 20,22-monoacetonide
Description
Properties
IUPAC Name |
2,3,14-trihydroxy-17-[5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O7/c1-25(2,34)11-10-24-29(7,37-26(3,4)36-24)23-9-13-30(35)18-14-20(31)19-15-21(32)22(33)16-27(19,5)17(18)8-12-28(23,30)6/h14,17,19,21-24,32-35H,8-13,15-16H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNNYSDWRVKVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)(C)C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)CCC(C)(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ecdysterone 20,22-monoacetonide: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysterone 20,22-monoacetonide is a naturally occurring phytoecdysteroid, a class of compounds found in various plants and insects. Phytoecdysteroids are noted for their potential anabolic and adaptogenic properties in mammals, making them a subject of interest for pharmaceutical and nutraceutical research. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its likely signaling pathways in mammalian cells.
Natural Sources
This compound has been identified as a constituent of several plant species, most notably from the roots of Cyanotis arachnoidea C. B. Clarke.[1][2][] This plant is a rich source of various phytoecdysteroids, with 20-hydroxyecdysone (B1671079) often being the most abundant. While less common, acetonide derivatives of other ecdysteroids, such as makisterone (B1173491) C-20,22-acetonide, have been isolated from plants like Rhaponticum uniflorum. The presence of these acetonides in plant extracts may be either naturally occurring or, in some cases, artifacts of the extraction and isolation process.
Isolation and Purification
The isolation of this compound from its natural sources is a multi-step process that relies on various chromatographic techniques. The general workflow involves extraction from the plant material followed by a series of purification steps to isolate the target compound from a complex mixture of other ecdysteroids and plant metabolites.
Experimental Protocol: Isolation from Cyanotis arachnoidea Roots
The following protocol is a composite methodology based on established procedures for the large-scale isolation of ecdysteroids from Cyanotis arachnoidea.[1][4][5][6][7]
1. Extraction:
-
Plant Material: Dried and powdered roots of Cyanotis arachnoidea.
-
Solvent: Methanol (B129727) (MeOH).
-
Procedure:
-
A large quantity of the powdered root material (e.g., 5.46 kg of a commercial extract) is percolated with methanol (e.g., 15.5 L).[7]
-
The solvent is then evaporated under reduced pressure to yield a dry residue.
-
2. Preliminary Purification: Liquid-Liquid Partitioning
-
Procedure:
-
The crude methanol extract is dissolved in a suitable solvent system, such as methanol-water.
-
The solution is then partitioned against a non-polar solvent like n-hexane to remove lipids and other non-polar impurities.
-
The aqueous methanol phase, containing the more polar ecdysteroids, is collected and concentrated.
-
3. Column Chromatography (Silica Gel):
-
Stationary Phase: Silica (B1680970) gel.
-
Mobile Phase: A gradient of solvents with increasing polarity, typically starting with a mixture of chloroform (B151607) and methanol.
-
Procedure:
-
The concentrated extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a step-wise or linear gradient of chloroform-methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing compounds with similar retention factors to known ecdysteroid standards are pooled.
-
4. Further Purification: Reversed-Phase Chromatography (C18):
-
Stationary Phase: Octadecylsilane (ODS) or C18-bonded silica.
-
Mobile Phase: A gradient of water and methanol or acetonitrile.
-
Procedure:
-
The partially purified fractions from the silica gel column are subjected to reversed-phase column chromatography.
-
Elution with a gradient of increasing organic solvent concentration allows for the separation of ecdysteroids based on their polarity.
-
Fractions are again collected and analyzed to identify those containing this compound.
-
5. Final Purification: Preparative HPLC or Centrifugal Partition Chromatography (CPC):
-
For obtaining highly pure this compound, a final purification step using preparative HPLC or CPC is often necessary.
-
Preparative HPLC: A C18 column with an isocratic or shallow gradient mobile phase of methanol/water or acetonitrile/water is typically used.
-
Centrifugal Partition Chromatography (CPC): This liquid-liquid chromatography technique can be employed for the final purification step. A biphasic solvent system, such as n-hexane-ethyl acetate-methanol-water (e.g., in a 1:5:1:5 v/v/v/v ratio), can be effective.[7]
6. Crystallization:
-
The purified fractions containing this compound are concentrated, and the compound is crystallized from a suitable solvent or solvent mixture (e.g., methanol, ethyl acetate).
Data Presentation: Quantitative Aspects of Ecdysteroid Isolation
| Plant Source | Plant Part | Extraction Method | Major Ecdysteroid | Yield (% of dry weight) | Reference |
| Cyanotis arachnoidea | Roots | Methanol Extraction | 20-Hydroxyecdysone | 2-3% (total ecdysteroids) | [1][8] |
| Serratula coronata | Aerial Parts | Juice Pressing, Ethyl Acetate Extraction | Ecdysterone | 1.15-1.17% | [9] |
| Silene wolgensis | Aerial Part | Ethanol Extraction | 20-Hydroxyecdysterone | Satisfactory Yield | [10] |
Signaling Pathway
While direct studies on the signaling pathway of this compound in mammalian cells are limited, it is highly probable that it follows a similar mechanism of action as its parent compound, 20-hydroxyecdysone. Research has shown that 20-hydroxyecdysone exerts its anabolic effects through the PI3K/AKT/mTOR signaling pathway . This pathway is a central regulator of cell growth, proliferation, and protein synthesis.
The proposed mechanism involves the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Protein Kinase B (Akt). Activated Akt then phosphorylates and activates the mammalian Target of Rapamycin (mTOR), a key protein kinase that promotes protein synthesis.
Experimental Workflow for Investigating Signaling Pathways
Caption: Experimental workflow for elucidating the signaling pathway of this compound.
PI3K/AKT/mTOR Signaling Pathway Diagram
Caption: Proposed PI3K/AKT/mTOR signaling pathway for this compound.
Conclusion
This compound is a phytoecdysteroid with potential biological activities that warrant further investigation. Its primary natural source identified to date is Cyanotis arachnoidea. The isolation and purification of this compound require a systematic approach utilizing various chromatographic techniques. While its specific signaling pathway has not been definitively elucidated, evidence from its parent compound, 20-hydroxyecdysone, strongly suggests its action through the PI3K/AKT/mTOR pathway, a key regulator of anabolic processes in mammals. This technical guide provides a foundational understanding for researchers and professionals in the field of natural product chemistry and drug development to further explore the therapeutic potential of this compound.
References
- 1. A Commercial Extract of Cyanotis arachnoidea Roots as a Source of Unusual Ecdysteroid Derivatives with Insect Hormone Receptor Binding Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. [Isolation and analysis of a new phytoecdysteroid from Cyanotis arachnoidea C. B. Clarke] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly Oxidized Ecdysteroids from a Commercial Cyanotis arachnoidea Root Extract as Potent Blood–Brain Barrier Protective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. RU2151608C1 - Method of preparing ecdysteroids and ecdysterone concentrate from plant raw - Google Patents [patents.google.com]
- 10. Bioavailability and structural study of 20-hydroxyecdysone complexes with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Ecdysterone 20,22-monoacetonide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ecdysterone 20,22-monoacetonide, a protected derivative of the naturally occurring phytoecdysteroid, Ecdysterone. The protection of the 20,22-diol group as an acetonide is a crucial step in the chemical modification and derivatization of ecdysterones for the development of novel therapeutic agents and research tools. This document outlines the detailed experimental protocol for this synthesis, presents relevant quantitative data, and illustrates the synthetic workflow.
Introduction
Ecdysterone, a polyhydroxylated steroid, exhibits a wide range of pharmacological activities. To explore its therapeutic potential further and to synthesize novel analogs, selective protection of its various hydroxyl groups is often necessary. The 20,22-vicinal diol is a common target for protection. The formation of an acetonide (isopropylidene ketal) at this position provides a stable protecting group that can be selectively removed under acidic conditions. This guide details a straightforward and efficient method for the preparation of this compound.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Ecdysterone (20-Hydroxyecdysone) | [1] |
| Reagents | Acetone (B3395972), Phosphomolybdic acid | [1] |
| Solvent | Acetone | [1] |
| Reaction Time | 30 minutes | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Yield | Not explicitly reported, but the general procedure is for "preparation of ecdysteroid acetonides" | [1] |
| Molecular Formula | C₃₀H₄₈O₇ | [][3] |
| Molecular Weight | 520.7 g/mol | [] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, based on a general procedure for the preparation of ecdysteroid acetonides[1].
Materials:
-
Ecdysterone (20-Hydroxyecdysone)
-
Acetone (anhydrous)
-
Phosphomolybdic acid
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Ultrasonic bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve Ecdysterone in acetone at a concentration of 1 g per 100 mL in a round-bottom flask.
-
Catalyst Addition: To this solution, add phosphomolybdic acid in a 1:1 weight ratio to the starting Ecdysterone (i.e., 1 g of phosphomolybdic acid for every 1 g of Ecdysterone).
-
Reaction: Sonicate the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After the reaction is complete, neutralize the mixture with a 10% aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Solvent Removal: Evaporate the acetone under reduced pressure using a rotary evaporator.
-
Extraction: To the aqueous residue, add dichloromethane (3 x 50 mL) and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic (dichloromethane) layers.
-
Drying: Dry the combined organic fractions over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Characterization:
Mandatory Visualization
The following diagram illustrates the synthesis pathway of this compound from Ecdysterone.
References
- 1. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecdysterone 20,22-monoacetonide CAS number 22798-96-5 properties
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 22798-96-5 Molecular Formula: C₃₀H₄₈O₇ Molecular Weight: 520.7 g/mol
This technical guide provides a comprehensive overview of Ecdysterone 20,22-monoacetonide, a derivative of the naturally occurring phytoecdysteroid, ecdysterone. While research on this specific acetonide is limited, this document compiles the available data and extrapolates from studies on the parent compound and related structures to offer a valuable resource for research and development.
Physicochemical Properties
This compound is a steroid compound that can be isolated from the roots of Cyanotis arachnoidea.[1] It is typically encountered as a powder.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 22798-96-5 | [] |
| Molecular Formula | C₃₀H₄₈O₇ | [] |
| Molecular Weight | 520.7 g/mol | [] |
| Appearance | Powder | [2] |
| Melting Point | 222 °C | |
| Boiling Point (Predicted) | 641.0 ± 55.0 °C | |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone (B3395972) |
Synthesis and Purification
General Experimental Protocol for the Synthesis of Ecdysteroid Acetonides
A general method for the preparation of ecdysteroid acetonides involves the reaction of the parent ecdysteroid with acetone in the presence of an acid catalyst. This procedure can be adapted for the specific synthesis of this compound.
Materials:
-
Ecdysterone
-
Acetone (anhydrous)
-
Phosphomolybdic acid (or other suitable acid catalyst)
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting ecdysteroid (e.g., Ecdysterone) in anhydrous acetone at a concentration of approximately 1 g per 100 mL.
-
To this solution, add the acid catalyst (e.g., 1 g of phosphomolybdic acid per gram of starting material).
-
Sonicate the reaction mixture at room temperature for approximately 30 minutes.
-
Neutralize the reaction mixture with a 10% aqueous solution of NaHCO₃.
-
Evaporate the acetone under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic fractions and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase to yield the crude acetonide product.
-
Further purification can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.
Note: This is a general protocol and may require optimization for specific substrates and desired products.
Biological Activity and Potential Applications
While specific biological studies on this compound are not widely available, the activities of its parent compound, ecdysterone, and other ecdysteroid acetonides provide insights into its potential pharmacological effects.
Ecdysteroids, as a class, are known for a variety of biological activities, including anabolic, adaptogenic, anti-diabetic, and anti-inflammatory effects.[4][5]
A study on a related compound, pterosterone 20,22-acetonide , demonstrated cytotoxic activity against human lung (LU-1), breast (MCF7), and hepatocellular (HepG2) carcinoma cell lines, with IC₅₀ values ranging from 51.59 to 60.14 µM.[2] This suggests that the 20,22-acetonide functional group may be compatible with or even contribute to cytotoxic effects in certain cancer cell lines.
Anabolic Effects of the Parent Compound, Ecdysterone
Ecdysterone has been shown to increase protein synthesis in skeletal muscle cells.[6] This anabolic effect is believed to be mediated, at least in part, through the PI3K/Akt signaling pathway.[6]
Signaling Pathways
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known mechanisms of its parent compound, ecdysterone, the following pathway is of significant interest.
Caption: Proposed anabolic signaling pathway of Ecdysterone.
This diagram illustrates the proposed mechanism by which ecdysterone may exert its anabolic effects through the activation of the PI3K/Akt/mTOR pathway, a key regulator of protein synthesis and muscle growth. It is hypothesized that this compound could potentially interact with similar pathways.
Analytical Methods
The analysis of ecdysteroids and their derivatives is typically performed using high-performance liquid chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry (MS).
General HPLC Method for Ecdysteroid Analysis
A general reversed-phase HPLC method can be employed for the separation and quantification of ecdysteroid acetonides.
| Parameter | Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient of acetonitrile (B52724) and water |
| Detection | UV at 246 nm or Mass Spectrometry |
| Flow Rate | Typically 0.5 - 1.0 mL/min |
| Temperature | 25-30 °C |
Note: Method parameters should be optimized for the specific analytical requirements.
Future Directions
The current body of knowledge on this compound is limited. Future research should focus on:
-
Detailed Biological Screening: Comprehensive evaluation of its anabolic, anti-inflammatory, cytotoxic, and other potential pharmacological activities.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by the compound.
-
Pharmacokinetic Profiling: Investigation of its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Spectroscopic Characterization: Full NMR and mass spectrometry data acquisition and assignment to confirm its structure and aid in its identification in complex mixtures.
This technical guide serves as a foundational resource for researchers and professionals interested in the further investigation and potential development of this compound. The information provided, while drawing from related compounds, highlights the significant opportunities for novel research in this area.
References
physicochemical characteristics of Ecdysterone 20,22-monoacetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysterone, a naturally occurring phytoecdysteroid, has garnered significant attention for its diverse pharmacological activities, including anabolic and adaptogenic properties. Its derivative, Ecdysterone 20,22-monoacetonide, is a synthetic compound created to enhance lipophilicity, potentially improving its bioavailability and efficacy. This technical guide provides a comprehensive overview of the physicochemical characteristics, experimental protocols, and known biological activities of this compound, offering a valuable resource for researchers in drug discovery and development.
Physicochemical Characteristics
This compound is a derivative of 20-hydroxyecdysone (B1671079) where the hydroxyl groups at positions 20 and 22 are protected as an acetonide. This modification significantly alters its physical and chemical properties compared to the parent compound.
| Property | Value | Source |
| Molecular Formula | C30H48O7 | [1][2] |
| Molecular Weight | 520.7 g/mol | [1][2] |
| CAS Number | 22798-96-5 | [1] |
| Melting Point | 222 °C | [3] |
| Appearance | White powder | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone (B3395972) | [3] |
| Optical Rotation | +70.6 (c 0.1, MeOH) (for the similar Pterosterone 20,22-acetonide) | [4] |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the preparation of ecdysteroid acetonides involves the reaction of the parent ecdysteroid with acetone in the presence of an acid catalyst. This procedure selectively protects the vicinal diols at positions 20 and 22.
Materials:
-
20-Hydroxyecdysone
-
Acetone (anhydrous)
-
Phosphomolybdic acid (or another suitable acid catalyst)
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄) (anhydrous)
Procedure:
-
Dissolve 20-hydroxyecdysone in anhydrous acetone (e.g., at a concentration of 1 g/100 mL).[5]
-
Add phosphomolybdic acid as a catalyst (e.g., 1 g of catalyst per 1 g of starting material).[5]
-
Sonicate the reaction mixture at room temperature for approximately 30 minutes to facilitate the reaction.[5]
-
Neutralize the reaction mixture with a 10% aqueous solution of sodium bicarbonate.[5]
-
Remove the acetone under reduced pressure using a rotary evaporator.[5]
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).[5]
-
Combine the organic fractions and dry them over anhydrous sodium sulfate.[5]
-
Evaporate the solvent to yield the crude this compound.
-
Further purification can be achieved through chromatographic techniques such as column chromatography on silica (B1680970) gel.
Hypothesized activation of the PI3K/Akt/mTOR pathway by this compound.
Conclusion and Future Directions
This compound presents an interesting subject for further investigation in the field of drug discovery. Its enhanced lipophilicity compared to the parent compound, 20-hydroxyecdysone, suggests the potential for improved bioavailability and altered biological activity. The preliminary evidence of cytotoxic effects in a related acetonide derivative warrants further exploration of its potential as an anticancer agent.
Future research should focus on:
-
Detailed in vitro and in vivo studies to elucidate the specific biological activities of this compound.
-
Direct investigation of its mechanism of action, including its effects on the PI3K/Akt/mTOR pathway and other relevant signaling cascades.
-
Pharmacokinetic studies to compare its bioavailability and metabolic fate with that of 20-hydroxyecdysone.
-
Exploration of its potential therapeutic applications, particularly in areas where the parent compound has shown promise, such as muscle wasting disorders and metabolic diseases, as well as in oncology.
This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing synthetic ecdysteroid derivative. The provided data and protocols offer a starting point for further experimentation and a deeper understanding of its physicochemical and biological properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Ecdysterone and Turkesterone-Compounds with Prominent Potential in Sport and Healthy Nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preliminary Biological Screening of Ecdysterone Acetonides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of ecdysterone acetonides, synthetic derivatives of the naturally occurring phytoecdysteroid, ecdysterone. These compounds are of significant interest due to their diverse pharmacological activities, including anabolic, adaptogenic, and anti-inflammatory effects.[1][2] This document outlines the key biological activities of ecdysterone derivatives, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.
Biological Activities and Therapeutic Potential
Ecdysteroids, including ecdysterone and its derivatives, exhibit a wide range of biological effects in mammals without the androgenic side effects associated with traditional anabolic steroids.[3] The derivatization of ecdysterone, such as through the formation of acetonides, is a strategy employed to modify its pharmacokinetic properties and potentially enhance its biological activity.[2][4]
Key reported biological activities of ecdysterone and its derivatives include:
-
Anabolic and Performance-Enhancing Effects : Ecdysterone has been shown to increase protein synthesis and muscle mass.[5] This anabolic effect is believed to be mediated, at least in part, through the estrogen receptor beta (ERβ) and the PI3K/Akt signaling pathway.
-
Anti-inflammatory Activity : Certain phytoecdysteroids have demonstrated significant anti-inflammatory effects, with IC50 values in the millimolar range in assays measuring the inhibition of β-glucuronidase release.[6]
-
Antitumor and Chemosensitizing Properties : Some ecdysteroid derivatives, including those with a 2,3-acetonide group, have shown chemosensitizing properties in multidrug-resistant cancer cell lines.[2] Fluorinated derivatives of 20-hydroxyecdysone (B1671079) 2,3;20,22-diacetonide have been investigated for their potential to inhibit ABCB1 efflux pumps, which are involved in cancer chemoresistance.
-
Enzyme Inhibition : Ecdysteroids have been screened for their inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase.
Quantitative Data on Biological Activity
The following table summarizes available quantitative data on the biological activity of ecdysterone and its derivatives from various screening assays. It is important to note that direct comparative studies across a wide range of ecdysterone acetonides are limited in the public domain. The data presented here is compiled from individual studies.
| Compound | Assay | Target/Cell Line | Activity Metric | Result | Reference |
| Ecdysterone | B(II) Bioassay | Drosophila melanogaster ecdysteroid receptor | Agonist Activity | Potent agonist | [7][8] |
| Turkesterone (B103) 11α-acyl derivatives | Drosophila melanogaster B(II) cell-based bioassay | Ecdysteroid receptor | Agonist Activity | Retain significant activity, varies with acyl chain length | [9] |
| Paristerone | Anti-inflammatory Assay | Rat Polymorphonuclear Leukocytes (PMNs) | IC50 (β-glucuronidase release) | 1.5 mmol/L | [6] |
| Ecdysterone | Anti-inflammatory Assay | Rat Polymorphonuclear Leukocytes (PMNs) | IC50 (β-glucuronidase release) | 11.6 mmol/L | [6] |
| Capitasterone | Anti-inflammatory Assay | Rat Polymorphonuclear Leukocytes (PMNs) | IC50 (β-glucuronidase release) | 1.5 mmol/L | [6] |
| Fluorinated 20-hydroxyecdysone diacetonide derivatives | ABCB1 Inhibition Assay | Mouse lymphoma cell line expressing human ABCB1 | Chemosensitizing Activity | Increased inhibitory effect compared to parent compound |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of ecdysterone acetonides. The following are generalized protocols for key experiments based on methodologies reported in the literature.
The preliminary biological screening of ecdysterone acetonides typically follows a systematic workflow, from initial compound preparation to hit identification and further investigation.
This bioassay is commonly used to determine the agonist activity of ecdysteroids and their derivatives by measuring their ability to induce a response in insect cells expressing the ecdysteroid receptor.[9]
Materials:
-
Drosophila melanogaster B(II) cell line
-
Cell culture medium (e.g., Schneider's Drosophila Medium) supplemented with fetal bovine serum (FBS)
-
Test compounds (ecdysterone acetonides) and a reference standard (e.g., 20-hydroxyecdysone)
-
Assay buffer
-
Reporter gene system (e.g., luciferase) and substrate
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the B(II) cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference standard. Add the diluted compounds to the respective wells. Include vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Reporter Assay: Lyse the cells and perform the reporter gene assay (e.g., add luciferase substrate and measure luminescence).
-
Data Analysis: Calculate the relative activity of the test compounds compared to the reference standard. Determine EC50 values from the dose-response curves.
This assay assesses the binding affinity of test compounds to the ecdysteroid receptor by measuring their ability to displace a radiolabeled ligand.[9]
Materials:
-
Bacterially expressed Drosophila melanogaster EcR/USP receptor proteins
-
Radiolabeled ecdysteroid (e.g., [³H]ponasterone A)
-
Test compounds (ecdysterone acetonides)
-
Binding buffer
-
Scintillation vials and cocktail
-
Scintillation counter
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the receptor protein preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a suitable method (e.g., filtration through a glass fiber filter).
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
Signaling Pathways
Understanding the signaling pathways modulated by ecdysterone and its derivatives is crucial for elucidating their mechanism of action.
In insects, ecdysteroids exert their effects through a nuclear receptor complex. This pathway is often studied to assess the activity of ecdysteroid analogs.[10]
In mammals, the anabolic effects of ecdysterone are thought to be mediated through pathways that do not involve androgen receptors, but rather the estrogen receptor and downstream signaling cascades like PI3K/Akt.
Conclusion
The preliminary biological screening of ecdysterone acetonides reveals a class of compounds with significant therapeutic potential. Their diverse activities, ranging from anabolic and performance-enhancing to anti-inflammatory and antitumor, warrant further investigation. This guide provides a foundational framework for researchers, scientists, and drug development professionals to design and execute robust screening programs for these promising molecules. Future studies should focus on systematic screening of a wider range of acetonide derivatives to establish clear structure-activity relationships and to identify lead compounds for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. scienceopen.com [scienceopen.com]
- 7. Biological activities of a specific ecdysteroid dimer and of selected monomeric structural analogues in the B(II) bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological activity of natural and synthetic ecdysteroids in the B11 bioassay | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and biological activities of turkesterone 11alpha-acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Ecdysterone Derivatives and Related Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ecdysteroids, a class of steroid hormones found in insects and some plants, play a crucial role in developmental processes such as molting and metamorphosis. 20-hydroxyecdysone (B1671079) is the most common and biologically active ecdysteroid. Its synthetic derivatives, such as Ecdysterone 20,22-monoacetonide, are of significant interest to the scientific community for their potential applications in various research fields, including drug development and as tools for inducible gene expression systems. A fundamental physicochemical property for any compound under investigation is its solubility in appropriate solvents, which is critical for designing experiments, formulating stock solutions, and ensuring accurate dosing. This guide focuses on the solubility of this compound in two widely used organic solvents: DMSO and ethanol (B145695).
Solubility Data
Precise, experimentally determined solubility data for this compound in DMSO and ethanol are not currently available in the public domain. However, the solubility of its parent compound, 20-hydroxyecdysone (Ecdysterone), has been established and can be used as an estimation for its acetonide derivative.
Solubility of 20-Hydroxyecdysone (Ecdysterone)
The following table summarizes the approximate solubility of 20-hydroxyecdysone in DMSO and ethanol. It is important to note that the acetonide functional group in this compound may alter its solubility profile compared to the parent compound.
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | ~30[1] |
| Ethanol | ~25[1] |
Experimental Protocol for Solubility Determination
The following protocol outlines a general method for determining the solubility of a steroid derivative like this compound in organic solvents. This protocol is adapted from established methodologies for solubility testing.
Materials
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Ethanol (200 proof)
-
Vortex mixer
-
Water bath sonicator
-
Thermostatically controlled shaker or incubator
-
Analytical balance (accurate to ±0.01 mg)
-
Microcentrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and other standard laboratory glassware
Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 50 mg) into several glass vials.
-
To each vial, add a precise volume of the test solvent (DMSO or ethanol), for instance, 1 mL.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should appear as a suspension with undissolved solid remaining.
-
To aid dissolution, intermittent vortexing (1-2 minutes) and sonication (up to 5 minutes) can be applied, especially in the initial phase.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a calibrated pipette.
-
To remove any remaining undissolved microparticles, centrifuge the aliquot at a high speed (e.g., 10,000 x g) for 10-15 minutes.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Dilute the supernatant sample from the saturated solution with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the respective solvent at the specified temperature.
-
Ecdysone (B1671078) Signaling Pathway
Ecdysteroids exert their biological effects by activating a specific nuclear receptor signaling pathway. Understanding this pathway is crucial for researchers investigating the mechanism of action of ecdysterone and its analogs.
Caption: A simplified diagram of the canonical ecdysone signaling pathway.
Experimental Workflow Visualization
The process of determining the solubility of a compound can be broken down into a logical sequence of steps.
Caption: A workflow diagram illustrating the key steps in experimental solubility determination.
Conclusion
While direct solubility data for this compound in DMSO and ethanol remains to be published, the information on its parent compound, 20-hydroxyecdysone, provides a useful starting point for researchers. The provided experimental protocol offers a robust framework for determining the precise solubility of this and other similar steroid derivatives. A thorough understanding of both the physicochemical properties of these compounds and their biological context, such as the ecdysone signaling pathway, is essential for advancing research and development in this field.
References
Methodological & Application
Application Notes and Protocols: Ecdysterone 20,22-monoacetonide as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysteroids, a class of polyhydroxylated steroid hormones, are gaining significant attention in the fields of pharmacology and drug development for their potential anabolic, adaptogenic, and therapeutic properties. Accurate and reliable quantification of these compounds in various matrices, including dietary supplements, plant extracts, and biological samples, is crucial for research and quality control. Ecdysterone 20,22-monoacetonide, a derivative of the prominent ecdysteroid, 20-hydroxyecdysone (B1671079) (ecdysterone), offers advantages in terms of stability and chromatographic behavior, making it a suitable candidate for use as a reference standard in chromatographic analyses.
This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) for the quantification of ecdysterone and related compounds.
This compound as a Reference Standard
This compound is a synthetic derivative of ecdysterone where the vicinal diol at positions C-20 and C-22 is protected by an acetonide group. This modification can enhance the compound's stability and alter its polarity, which can be advantageous in chromatographic separations. When used as a reference standard, a certified and highly purified source of this compound is essential for accurate quantification.
Key Considerations for Use:
-
Purity: The reference standard should be of the highest possible purity, with a certificate of analysis providing the exact purity value.
-
Stability: While more stable than its parent compound, proper storage is crucial. It should be stored in a cool, dark, and dry place, typically at -20°C for long-term storage.
-
Solubility: this compound is soluble in organic solvents such as methanol (B129727) and acetonitrile (B52724).
Experimental Protocols
Preparation of Standard Solutions
This protocol describes the preparation of stock and working standard solutions of this compound.
Materials:
-
This compound reference standard
-
HPLC-grade methanol or acetonitrile
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Add a small amount of HPLC-grade methanol or acetonitrile to dissolve the standard.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to volume with the same solvent.
-
Stopper the flask and mix thoroughly. This is your stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.
-
For example, to prepare a 100 µg/mL working solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and bring to volume with the mobile phase.
-
Further dilutions can be made to create a calibration curve covering the expected concentration range of the analyte in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Storage:
-
Store the stock solution in a tightly sealed amber vial at 2-8°C for short-term use (up to one week) or at -20°C for long-term storage.
-
Prepare fresh working standard solutions daily.
HPLC Method for the Quantification of Ecdysterone
This protocol outlines a reversed-phase HPLC (RP-HPLC) method suitable for the quantification of ecdysterone in various samples using this compound as an external or internal standard.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80 v/v). Gradient elution can also be employed for complex samples.[1][2] |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 25°C. |
| Detection Wavelength | 242 nm.[1][2] |
| Injection Volume | 20 µL. |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject the prepared working standard solutions of this compound in ascending order of concentration.
-
Sample Preparation:
-
Solid Samples (e.g., dietary supplements, plant material):
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the ecdysteroids with a suitable solvent (e.g., methanol, ethanol) using sonication or another appropriate extraction technique.
-
Centrifuge or filter the extract to remove particulate matter.
-
Dilute the extract with the mobile phase to a concentration within the calibration range.
-
-
Liquid Samples (e.g., biological fluids):
-
Perform a suitable sample clean-up procedure such as solid-phase extraction (SPE) or protein precipitation to remove interfering substances.
-
Reconstitute the cleaned-up sample in the mobile phase.
-
-
-
Analysis: Inject the prepared sample solutions into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to ecdysterone based on its retention time, which should be determined by running a standard of ecdysterone.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of ecdysterone in the samples by interpolating their peak areas on the calibration curve.
-
Data Presentation
The following tables summarize typical quantitative data for the HPLC analysis of ecdysterone. These values may vary depending on the specific instrumentation and experimental conditions.
Table 1: HPLC Method Validation Parameters for Ecdysterone Analysis
| Parameter | Typical Value | Reference |
| Linearity Range (µg/mL) | 5.2 - 41.6 | [1] |
| Correlation Coefficient (r²) | ≥ 0.999 | [1] |
| Limit of Detection (LOD) (µg/mL) | 0.036 | [1] |
| Limit of Quantification (LOQ) (µg/mL) | 0.110 | [1] |
| Precision (RSD %) | < 2.0 | [1] |
| Accuracy (Recovery %) | 98 - 102 |
Signaling Pathway
Ecdysterone exerts its anabolic effects in mammals primarily through a mechanism that does not involve the androgen receptor. Instead, it has been shown to interact with the estrogen receptor beta (ERβ), which in turn activates the PI3K/Akt signaling pathway, a key regulator of cell growth and protein synthesis.
Caption: Ecdysterone-mediated activation of the PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of ecdysterone in a sample using this compound as a reference standard.
Caption: Workflow for ecdysterone quantification using HPLC.
References
Application Notes and Protocols for C2C12 Myotube Assay with Ecdysterone 20,22-monoacetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C2C12 myoblast cell line is a well-established in vitro model for studying skeletal muscle differentiation (myogenesis) and hypertrophy.[1][2] Upon induction of differentiation, C2C12 myoblasts fuse to form multinucleated myotubes, which resemble mature muscle fibers.[1][2] This cellular system provides a valuable tool for screening and characterizing compounds that may enhance muscle mass and function. Ecdysteroids, a class of steroid hormones found in insects and plants, have gained attention for their anabolic properties.[3] Ecdysterone (20-hydroxyecdysone) has been shown to induce hypertrophy in C2C12 myotubes, an effect mediated, at least in part, through the activation of the PI3K/Akt signaling pathway.[4][5][6] This document provides a detailed protocol for assessing the hypertrophic potential of Ecdysterone 20,22-monoacetonide, an analog of Ecdysterone, using a C2C12 myotube assay.
Experimental Principles
This protocol describes the culture of C2C12 myoblasts, their differentiation into myotubes, and subsequent treatment with this compound. The primary endpoint is the measurement of myotube diameter, a key indicator of muscle cell hypertrophy.[7][8] Additionally, methods for assessing protein synthesis and the activation of relevant signaling pathways are outlined.
Data Presentation
Table 1: Expected Hypertrophic Effects of Ecdysterone Analogs on C2C12 Myotubes
| Treatment Group | Concentration Range (µM) | Expected Change in Myotube Diameter | Key Signaling Pathway Affected |
| Vehicle Control (e.g., 0.1% DMSO) | N/A | Baseline | N/A |
| Ecdysterone (Positive Control) | 0.1 - 10 | Increase | PI3K/Akt/mTOR[4][5] |
| This compound | 0.1 - 10 (optimization may be required) | Expected Increase | Presumed PI3K/Akt/mTOR |
| IGF-1 (Positive Control) | 10 ng/mL | Significant Increase | PI3K/Akt/mTOR[9] |
| Rapamycin (Negative Control/Inhibitor) | 10 - 100 nM | Inhibition of Ecdysterone-induced hypertrophy | mTOR Inhibition[9] |
Experimental Protocols
Materials and Reagents
-
C2C12 mouse myoblast cell line (ATCC® CRL-1772™)
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (dissolved in DMSO)
-
Ecdysterone (Positive Control; dissolved in DMSO)
-
Insulin-like Growth Factor-1 (IGF-1) (Positive Control; dissolved in sterile water or PBS)
-
Rapamycin (Optional Inhibitor; dissolved in DMSO)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against Myosin Heavy Chain (MHC)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Antibodies for Western blotting (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR)
Protocol 1: C2C12 Cell Culture and Differentiation
-
Cell Seeding: Culture C2C12 myoblasts in Growth Medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 5% CO2.[10] For experiments, seed cells in multi-well plates at a density that allows them to reach 80-90% confluency within 24-48 hours.
-
Induction of Differentiation: When cells reach 80-90% confluency, aspirate the Growth Medium and wash the cells once with sterile PBS.[10] Replace the medium with Differentiation Medium (DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin).[2][7]
-
Myotube Formation: Culture the cells in Differentiation Medium for 4-6 days to allow for the formation of mature, multinucleated myotubes.[11] Replace the Differentiation Medium every 48 hours.[10]
Protocol 2: Treatment with this compound
-
Preparation of Treatment Media: Prepare fresh treatment media by diluting this compound and control compounds (Ecdysterone, IGF-1) in Differentiation Medium to the desired final concentrations. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and does not exceed 0.1%.
-
Treatment: After 4-6 days of differentiation, aspirate the medium from the myotubes and replace it with the prepared treatment media.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24-72 hours).
Protocol 3: Analysis of Myotube Hypertrophy
-
Fixation and Staining:
-
After treatment, gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against Myosin Heavy Chain (MHC) overnight at 4°C.[12]
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.[12]
-
Wash three times with PBS.
-
-
Imaging and Analysis:
Visualization of Pathways and Workflows
Caption: Proposed signaling pathway for Ecdysterone-induced myotube hypertrophy.
Caption: Experimental workflow for the C2C12 myotube hypertrophy assay.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. predatornutrition.com [predatornutrition.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. swolverine.com [swolverine.com]
- 6. benchchem.com [benchchem.com]
- 7. physoc.org [physoc.org]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [iro.uiowa.edu]
- 10. C2C12 cell culture and differentiation [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. C2C12 culture and differentiation [bio-protocol.org]
Application Notes and Protocols: Extraction of Ecdysteroids from Rhaponticum uniflorum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhaponticum uniflorum (L.) DC., a member of the Asteraceae family, is a medicinal plant with a rich history in traditional Asian medicine, where it is valued for its anti-inflammatory and stimulant properties.[1] Modern scientific inquiry has identified ecdysteroids, a class of polyhydroxylated steroidal saponins, as significant bioactive constituents of this plant. The primary ecdysteroid found in Rhaponticum uniflorum is 20-hydroxyecdysone (B1671079), which, along with other analogues such as ajugasterone C, is the subject of growing research for its potential therapeutic applications, including anabolic and adaptogenic effects.[2][3] This document provides detailed protocols for the extraction of ecdysteroids from Rhaponticum uniflorum and summarizes quantitative data to aid researchers in optimizing their extraction strategies.
Quantitative Data Summary
The concentration of ecdysteroids in Rhaponticum uniflorum varies depending on the plant part, geographical origin, and the extraction method employed. The following tables summarize the reported yields of 20-hydroxyecdysone from various studies.
Table 1: 20-Hydroxyecdysone Content in Different Parts of Rhaponticum uniflorum
| Plant Part | Geographic Origin | 20-Hydroxyecdysone Content (% of dry weight) | Reference |
| Leaves | China | up to 1.35% | [1] |
| Roots | China | 0.45% | [1] |
| Herb (aerial parts) | Russia | 0.02 - 1.06% | [1] |
Table 2: Yield of 20-Hydroxyecdysone from Rhaponticum uniflorum Herb Using Successive Ethanol (B145695) Extraction
| Extraction Method | Solvent System | Temperature | 20-Hydroxyecdysone Yield (mg/g of dry extract) | Reference |
| Successive Extraction | 1. 60% Ethanol2. 30% Ethanol (x2) | 60 °C | 17.83 | [2] |
Experimental Protocols
This section details a laboratory-scale protocol for the extraction of ecdysteroids from the herb of Rhaponticum uniflorum based on a successive ethanol extraction method.
Protocol: Successive Ethanol Extraction of Ecdysteroids
1. Objective: To extract ecdysteroids, primarily 20-hydroxyecdysone, from the dried herb of Rhaponticum uniflorum.
2. Materials and Equipment:
-
Dried and milled herb of Rhaponticum uniflorum
-
Ethanol (96% or absolute)
-
Distilled water
-
Heating mantle or water bath with temperature control
-
Round bottom flasks (appropriate for the extraction volume)
-
Reflux condenser
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
-
Vacuum oven
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system for quantification
3. Procedure:
3.1. Plant Material Preparation:
-
Ensure the Rhaponticum uniflorum herb is air-dried to a constant weight and then milled into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
3.2. First Extraction:
-
Weigh 100 g of the dried, milled plant material and place it into a suitable round bottom flask.
-
Prepare a 60% (v/v) ethanol solution by mixing 600 ml of ethanol with 400 ml of distilled water.
-
Add the 60% ethanol solution to the plant material at a raw material-to-solvent ratio of 1:12 (i.e., 1200 ml of solvent for 100 g of plant material).
-
Set up the reflux apparatus and heat the mixture to 60 °C.
-
Maintain the extraction at 60 °C for 90 minutes with occasional stirring.
-
After 90 minutes, turn off the heat and allow the mixture to cool slightly.
-
Filter the extract under vacuum to separate the solvent from the plant residue. Collect the filtrate.
3.3. Second and Third Extractions:
-
Return the plant residue to the round bottom flask.
-
Prepare a 30% (v/v) ethanol solution.
-
Add the 30% ethanol solution to the plant residue at a 1:12 ratio.
-
Heat the mixture to 60 °C and maintain for 60 minutes under reflux.
-
Filter the extract and combine the filtrate with the filtrate from the first extraction.
-
Repeat this step one more time with a fresh 30% ethanol solution for a total of three extractions.
3.4. Concentration and Drying:
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract using a rotary evaporator at a temperature not exceeding 50 °C to remove the ethanol and reduce the volume.
-
Transfer the concentrated aqueous extract to a suitable container and dry it completely in a vacuum oven at a controlled temperature (e.g., 60 °C) until a constant weight is achieved.
3.5. Quantification:
-
Accurately weigh the final dried extract.
-
Prepare a standard solution of 20-hydroxyecdysone of known concentration.
-
Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the extract and the standard solution by HPLC with UV detection (typically at 246 nm) to determine the concentration of 20-hydroxyecdysone in the extract.
-
Calculate the yield of 20-hydroxyecdysone in mg per gram of the dry extract.
Visualizations
Experimental Workflow
Caption: Workflow for the successive extraction of ecdysteroids.
Ecdysteroid Signaling Pathway
Caption: Simplified ecdysteroid signaling pathway in a target cell.
References
Application Notes and Protocols for Ecdysterone 20,22-monoacetonide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Ecdysterone 20,22-monoacetonide in cell culture-based research. The information is curated for professionals in academic research and the drug development industry.
Application Note 1: Cytotoxic Agent in Oncology Research
Introduction:
This compound, a derivative of the phytoecdysteroid ecdysterone, presents a promising avenue for investigation as a cytotoxic agent against various cancer cell lines. While direct studies on this specific monoacetonide are emerging, research on structurally related ecdysteroid acetonides, such as pterosterone (B101409) 20,22-acetonide and ponasterone A 20,22-acetonide, has demonstrated significant cytotoxic activity. These findings suggest that this compound may also possess anti-proliferative properties worthy of exploration in oncology drug discovery programs.
Potential Applications:
-
Screening for cytotoxic activity against a panel of human cancer cell lines.
-
Investigating the molecular mechanisms of induced cell death (e.g., apoptosis, necrosis).
-
Evaluating its potential as a chemosensitizing agent in combination with established anti-cancer drugs.
Quantitative Data Summary for Analogous Ecdysteroid Acetonides:
The following table summarizes the cytotoxic activity of pterosterone 20,22-acetonide and ponasterone A 20,22-acetonide against three human cancer cell lines, as determined by the Sulforhodamine B (SRB) assay. This data provides a preliminary basis for designing experiments with this compound.
| Compound | Cell Line | Cell Type | IC50 (µM)[1] |
| Pterosterone 20,22-acetonide | LU-1 | Human Lung Carcinoma | 60.14 |
| MCF7 | Human Breast Carcinoma | 54.65 | |
| HepG2 | Human Hepatocellular Carcinoma | 59.67 | |
| Ponasterone A 20,22-acetonide | LU-1 | Human Lung Carcinoma | 51.59 |
| MCF7 | Human Breast Carcinoma | Not Reported | |
| HepG2 | Human Hepatocellular Carcinoma | Not Reported |
Application Note 2: Modulator of Osteogenic Differentiation for Tissue Engineering
Introduction:
The parent compound, ecdysterone (20-hydroxyecdysone), has been shown to promote the osteogenic differentiation of mesenchymal stem cells (MSCs). This effect is mediated, at least in part, through the activation of the BMP-2/SMAD/RUNX2/Osterix signaling pathway. Given its structural similarity, this compound is a candidate for investigation as a novel small molecule to induce or enhance bone formation in tissue engineering and regenerative medicine applications.
Potential Applications:
-
Inducing osteogenic differentiation of MSCs for bone regeneration studies.
-
Use in 3D cell culture models to assess bone tissue formation.
-
Investigating its efficacy in promoting bone mineralization in vitro.
Key Molecular Markers in Ecdysterone-Induced Osteogenesis:
| Marker | Function |
| Alkaline Phosphatase (ALP) | An early marker of osteoblast differentiation. |
| RUNX2 | A master transcription factor for osteoblast differentiation. |
| Osteocalcin (OCN) | A late marker of osteoblast differentiation, involved in bone mineralization. |
| Collagen Type I (COL1A1) | The major structural protein of the bone matrix. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from methodologies used for similar compounds and provides a framework for assessing the cytotoxic effects of this compound.
1. Preparation of this compound Stock Solution: a. Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). b. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
2. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. b. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
3. Compound Treatment: a. Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. b. Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution. c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. d. Incubate for 48-72 hours.
4. Cell Fixation: a. After incubation, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10%). b. Incubate at 4°C for 1 hour to fix the cells.
5. Staining: a. Wash the plates five times with deionized water. b. Remove excess water and allow the plates to air dry. c. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. d. Incubate at room temperature for 30 minutes.
6. Washing and Solubilization: a. Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye. b. Allow the plates to air dry completely. c. Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. d. Shake the plate for 10 minutes.
7. Absorbance Measurement: a. Measure the absorbance at 510 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
This protocol is based on established methods for inducing osteogenesis in MSCs and can be adapted to evaluate the effects of this compound.
1. Preparation of Osteogenic Differentiation Medium: a. Basal Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. b. Osteogenic Induction Medium: Basal medium supplemented with 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid. c. Experimental Medium: Osteogenic Induction Medium supplemented with desired concentrations of this compound (e.g., 1-10 µM).
2. Cell Culture and Induction: a. Seed MSCs in a 24-well plate at a density of 2 x 10⁴ cells/cm². b. Culture in basal medium until 70-80% confluency. c. Replace the basal medium with the Experimental Medium or Osteogenic Induction Medium (as a positive control). A basal medium group should be included as a negative control. d. Culture for 14-21 days, changing the medium every 2-3 days.
3. Assessment of Osteogenic Differentiation:
a. Alkaline Phosphatase (ALP) Staining (Early Marker): i. After 7-10 days of induction, wash the cells with PBS. ii. Fix the cells with 4% paraformaldehyde for 10 minutes. iii. Wash with PBS and stain with a commercial ALP staining kit according to the manufacturer's instructions. iv. Observe for the development of a blue/purple color indicating ALP activity.
b. Alizarin Red S Staining (Late Marker - Mineralization): i. After 21 days, wash the cells with PBS and fix as above. ii. Gently rinse with deionized water. iii. Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature. iv. Wash thoroughly with deionized water and observe for red calcium deposits.
c. Gene Expression Analysis by qPCR (Day 7-14): i. Isolate total RNA from the cells using a suitable kit. ii. Synthesize cDNA using a reverse transcription kit. iii. Perform quantitative PCR (qPCR) using primers for osteogenic markers such as RUNX2, ALP, and Osteocalcin. iv. Normalize the expression to a housekeeping gene (e.g., GAPDH or ACTB).
Visualizations
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Hypothesized signaling pathway for osteogenic differentiation.
References
Application Notes and Protocols for the Analysis of Ecdysteroid Derivatives
Introduction
Ecdysteroids are a class of polyhydroxylated steroids that play a crucial role in the molting and development of arthropods.[1][2] They are also found in various plants, where they are known as phytoecdysteroids and are believed to provide defense against insect predators.[1] Due to their anabolic and adaptogenic properties, ecdysteroids, particularly 20-hydroxyecdysone, are of significant interest in the fields of drug development, dietary supplements, and sports science.[1][3] Accurate and reliable analytical methods are therefore essential for the identification, quantification, and quality control of ecdysteroid derivatives in various matrices. These application notes provide detailed protocols and performance data for the analysis of ecdysteroids using modern chromatographic and mass spectrometric techniques.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of ecdysterone (20-hydroxyecdysone) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: LC-MS/MS Method Performance for Ecdysterone Analysis in Human Serum
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.06 ng/mL | [4] |
| Limit of Quantitation (LOQ) | 0.14 ng/mL | [4] |
| Linearity Range | 0.10 - 20.83 ng/mL | [4] |
| Precision (CV%) | <15% | [4] |
| Accuracy (Relative Error %) | <15% | [4] |
Table 2: LC-MS/MS Method Performance for Ecdysterone Analysis in Dietary Supplements
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1 µg/g | [3] |
| Concentration Range Found | 5 - 383 mg/g | [3] |
Experimental Protocols
Herein, we provide detailed protocols for the extraction and analysis of ecdysteroid derivatives from various sample matrices.
Protocol 1: Solid-Phase Extraction (SPE) of Ecdysterone from Human Serum
This protocol is adapted from a validated method for the analysis of ecdysterone in human serum.[4]
Materials:
-
Human serum samples
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Water
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment: Precipitate proteins from serum samples.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a polar solvent (e.g., water or low percentage methanol in water) to remove interferences.
-
Elution: Elute the ecdysterone from the cartridge with a less polar solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Extraction of Ecdysterone from Dietary Supplements
This protocol is based on a method for identifying ecdysterone in dietary supplements.[3]
Materials:
-
Dietary supplement powder or capsules
-
Water
-
Methanol
-
Vortex mixer
-
Centrifuge or filtration system
-
UHPLC-MS/MS system
Procedure:
-
Sample Preparation: Dissolve a known amount (e.g., 10 mg) of the supplement in a specific volume of water (e.g., 10 mL) to create a 1 mg/mL solution.[3]
-
Dilution: Prepare a further dilution of the aqueous solution (e.g., to 10 µg/mL).[3]
-
Internal Standard Spiking: Transfer a known volume (e.g., 100 µL) of the diluted solution to a microcentrifuge tube and spike with an internal standard.[3]
-
Vortexing: Vortex the sample vigorously for 2 minutes.[3]
-
Clarification: Centrifuge or filter the sample to remove any particulate matter.
-
Analysis: Transfer the supernatant or filtrate to an autosampler vial for UHPLC-MS/MS analysis.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Ecdysteroid Analysis
HPLC is a widely used technique for the separation of ecdysteroids.[5] Both normal-phase and reversed-phase chromatography can be employed.[5]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (B52724) or Methanol
-
Gradient or isocratic elution capabilities
Typical HPLC Conditions:
-
Mobile Phase: A gradient of water and acetonitrile is commonly used. For example, starting with a higher aqueous concentration and gradually increasing the organic solvent concentration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 242 nm or 254 nm
Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ecdysteroid Analysis
LC-MS/MS provides high sensitivity and selectivity for the quantification of ecdysteroids.[3][4]
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Typical LC-MS/MS Conditions:
-
Chromatographic conditions: Similar to HPLC, but often with lower flow rates compatible with the MS interface. A common mobile phase additive is 0.1% formic acid to promote ionization.[3]
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used.[3][4]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for the target ecdysteroid and internal standard. For ecdysterone, a common precursor ion is m/z 481 [M+H]+.[6]
Signaling Pathways and Experimental Workflows
Ecdysteroid Signaling Pathway
Ecdysteroids exert their biological effects primarily through a nuclear receptor complex consisting of the Ecdysone Receptor (EcR) and Ultraspiracle (USP), the insect homolog of the retinoid X receptor (RXR).[7][8] Upon binding of an ecdysteroid like 20-hydroxyecdysone, the EcR/USP heterodimer binds to specific DNA response elements in the promoter regions of target genes, thereby regulating their transcription.[8] This signaling cascade controls a wide range of physiological processes, including molting, metamorphosis, and reproduction.[2][9]
Caption: Ecdysteroid signaling pathway mediated by the EcR/USP nuclear receptor complex.
Experimental Workflow for Ecdysteroid Analysis
The general workflow for the analysis of ecdysteroid derivatives involves several key steps, from sample collection to data analysis.
Caption: General experimental workflow for the analysis of ecdysteroid derivatives.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. mdpi.com [mdpi.com]
- 4. Detection and quantitation of ecdysterone in human serum by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. japer.in [japer.in]
- 7. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ecdysteroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thin-Layer Chromatography of Ecdysteroid Acetonides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysteroids are a class of polyhydroxylated steroids that play a crucial role in arthropod molting and have garnered significant interest for their potential therapeutic applications in mammals, including anabolic and adaptogenic effects. Chemical modification of ecdysteroids, such as the formation of acetonides by protecting vicinal diols, is a common strategy in drug development to improve bioavailability, modulate activity, or facilitate further synthesis. Thin-layer chromatography (TLC) is an essential, simple, and rapid analytical technique for monitoring the progress of such chemical modifications, assessing the purity of the resulting ecdysteroid acetonides, and for preliminary separation and identification.
This document provides detailed application notes and protocols for the thin-layer chromatography of ecdysteroid acetonides. Due to the limited specific literature on TLC for this particular class of derivatives, the following protocols are based on established principles of steroid chromatography and data from related compounds. These should serve as a robust starting point for method development and optimization.
Principle of Separation
The formation of an acetonide derivative from an ecdysteroid involves the reaction of a ketone (typically acetone) with a pair of hydroxyl groups (often at the C-20 and C-22 positions) to form a cyclic ketal. This derivatization significantly reduces the polarity of the ecdysteroid molecule.
In normal-phase TLC, where a polar stationary phase (like silica (B1680970) gel) is used, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf). Therefore, an ecdysteroid acetonide is expected to have a higher Rf value compared to its more polar parent ecdysteroid in the same mobile phase. The choice of the mobile phase is critical for achieving good separation between the parent ecdysteroid, the acetonide derivative, and any reaction byproducts.
Experimental Protocols
Preparation of Ecdysteroid Acetonides (General Procedure)
This protocol provides a general method for the synthesis of ecdysteroid acetonides, which can then be analyzed by TLC.
Materials:
-
Ecdysteroid (e.g., 20-Hydroxyecdysone)
-
Anhydrous acetone
-
Anhydrous acid catalyst (e.g., p-toluenesulfonic acid, iodine)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the parent ecdysteroid in a minimal amount of anhydrous solvent in a round-bottom flask.
-
Add a molar excess of anhydrous acetone.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC (using the systems described below).
-
Once the reaction is complete (indicated by the disappearance of the starting material spot and the appearance of a new, higher Rf spot on the TLC plate), quench the reaction by adding the quenching solution.
-
Extract the organic layer, wash with brine, and dry over the anhydrous drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ecdysteroid acetonide.
Thin-Layer Chromatography (TLC) Protocol
Materials and Equipment:
-
TLC plates (e.g., Silica gel 60 F254, 20x20 cm, 0.25 mm thickness)
-
TLC developing tank with a lid
-
Capillary tubes or micropipette for spotting
-
Mobile phase solvents (analytical grade)
-
Sample solutions (ecdysteroid standard, ecdysteroid acetonide, and reaction mixture dissolved in a suitable solvent like methanol (B129727) or chloroform (B151607) at approx. 1 mg/mL)
-
Visualization reagent (e.g., vanillin-sulfuric acid spray)
-
UV lamp (254 nm)
-
Heating plate or oven
Procedure:
-
Mobile Phase Preparation: Prepare the desired mobile phase by mixing the solvents in the recommended ratios (see Table 1). For reproducible results, prepare a fresh mobile phase for each experiment.
-
Tank Saturation: Pour the mobile phase into the TLC tank to a depth of about 0.5-1 cm. Place a piece of filter paper partially submerged in the solvent along the tank wall to aid in saturating the tank atmosphere with solvent vapors. Close the tank with the lid and allow it to saturate for at least 30 minutes.
-
Plate Preparation: With a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the TLC plate. Mark the positions for sample application.
-
Spotting: Using a capillary tube or micropipette, apply small spots of the sample solutions onto the origin line. Allow the solvent to evaporate completely between applications to keep the spots small and concentrated.
-
Development: Carefully place the spotted TLC plate into the saturated developing tank. Ensure the origin line is above the solvent level. Close the tank and allow the mobile phase to ascend the plate by capillary action.
-
Drying: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the tank and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
UV light: Observe the dried plate under a UV lamp at 254 nm. Ecdysteroids typically show as dark spots against the fluorescent background.
-
Staining: Prepare the vanillin-sulfuric acid reagent (e.g., 1 g vanillin (B372448) in 100 mL of 95% ethanol, followed by the careful addition of 2 mL of concentrated sulfuric acid). Spray the plate evenly with the reagent and then heat it on a hot plate or in an oven at around 100-110°C for a few minutes until colored spots appear. Ecdysteroids and their derivatives typically yield characteristic colors.[1]
-
-
Rf Value Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation
Table 1: Suggested Mobile Phase Systems for TLC of Ecdysteroid Acetonides on Silica Gel Plates
| Mobile Phase System | Composition (v/v/v) | Anticipated Rf (Ecdysteroid Acetonide) | Anticipated Rf (Parent Ecdysteroid) | Notes |
| System A | Dichloromethane / Methanol / Water | 95 / 5 / 0.2 | Moderate to High | Low to Moderate |
| System B | Chloroform / Methanol | 95 / 5 | Moderate to High | Low to Moderate |
| System C | Ethyl Acetate / Hexane | 70 / 30 | Moderate | Low |
| System D | Toluene / Ethyl Acetate / Formic Acid | 5 / 4 / 1 | Moderate | Low |
Note: The Rf values are qualitative predictions. Actual values must be determined experimentally and will depend on the specific ecdysteroid acetonide, exact TLC plate properties, and experimental conditions.
Visualizations
Diagram 1: Experimental Workflow for TLC Analysis
Caption: Workflow for the TLC analysis of ecdysteroid acetonides.
Diagram 2: Simplified Steroid Hormone Signaling Pathway
Caption: A generalized signaling pathway for steroid hormones.
Conclusion
Thin-layer chromatography is a powerful tool for the analysis of ecdysteroid acetonides. The protocols and mobile phase systems suggested in these application notes provide a solid foundation for researchers to develop and optimize their separation methods. Due to the derivatization, it is crucial to compare the chromatographic behavior of the acetonides with their parent ecdysteroids to confirm reaction success and purity. Further optimization of the mobile phase composition may be necessary to achieve the desired resolution for specific ecdysteroid acetonides.
References
Application Notes: Interpreting Mass Spectrometry Fragmentation of Ecdysterone Derivatives
Introduction
Ecdysteroids, a class of polyhydroxylated steroid hormones found in insects and plants, play a crucial role in various biological processes. Their analysis is vital in fields ranging from endocrinology to pharmacology and sports anti-doping. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the sensitive and specific detection and quantification of ecdysterone and its derivatives.[1][2][3][4] Understanding the fragmentation patterns of these molecules is key to their unambiguous identification and characterization. This document provides a guide to interpreting the mass spectra of ecdysterone derivatives, detailing common fragmentation pathways and providing protocols for their analysis.
Key Fragmentation Pathways of Ecdysterone and its Derivatives
The fragmentation of ecdysteroids in tandem mass spectrometry is primarily influenced by the positions of hydroxyl groups, the nature of the side chain, and the ionization mode employed (positive or negative).
Positive Ion Mode (ESI+ and APCI+)
In positive ion mode, ecdysteroids are typically observed as protonated molecules [M+H]+. Collision-induced dissociation (CID) of these precursor ions leads to characteristic fragmentation patterns.
-
Successive Water Losses: A dominant fragmentation pathway for ecdysteroids is the sequential neutral loss of water molecules (H₂O, 18 Da) from the steroid nucleus and the side chain.[5][6][7] The number of water molecules lost can provide initial clues about the number of hydroxyl groups present in the molecule. For instance, ecdysone (B1671078) can undergo up to four successive water losses.[5]
-
Side-Chain Cleavage: Cleavage of the C20-C22 bond is a common fragmentation, resulting in the neutral loss of the hydrocarbon side chain.[5] This cleavage, often followed by water loss, can help to elucidate the structure of the side chain.
-
α-Cleavage: In some instances, α-cleavage adjacent to a hydroxyl group in the side chain can occur, although this is reported to be less predictable in positive ion mode compared to negative ion mode.[8]
Negative Ion Mode (ESI- and APCI-)
In negative ion mode, ecdysteroids can form formate (B1220265) adducts [M+HCOO]⁻ when formic acid is present in the mobile phase.[8] CID of these adducts provides complementary and often more structurally informative fragmentation.
-
Formation of Molecular Anions: The formate adducts can dissociate to yield molecular anions [M-H]⁻.[8]
-
α-Cleavage of Side-Chain Alcohols: A key advantage of negative ion mode is the predictable α-cleavage of side-chain alcohols. This fragmentation retains the hydroxyl groups on the steroid ring system, producing "intact ring system" ions.[8] The mass of these ions is indicative of the number of hydroxyl groups on the steroid core. For example, cleavage at the C20 alcohol can result in a characteristic fragment ion.[8]
-
Glycosidic Cleavage: For ecdysteroid glycosides, cleavage of the glycosidic bond is a primary fragmentation event, leading to the loss of the sugar moiety and the formation of an aglycone fragment ion.[8]
Quantitative Fragmentation Data
The following table summarizes the characteristic fragment ions observed for ecdysterone and some of its common derivatives in positive ion mode.
| Compound | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Fragmentation Pathway |
| Ecdysone | 465 [M+H]⁺ | 447, 429, 411, 393 | Successive losses of up to four water molecules[5] |
| 331 | Cleavage of the C20-C22 bond followed by water loss[5] | ||
| 20-Hydroxyecdysone (Ecdysterone) | 481 [M+H]⁺ | 463, 445, 427 | Successive losses of water molecules[9] |
| 301, 303 | Side-chain cleavage and subsequent rearrangements[7] | ||
| Ponasterone A | 465 [M+H]⁺ | 447, 429, 411, 393 | Successive losses of water molecules[7] |
| Turkesterone | 497 [M+H]⁺ | 479, 461, 443 | Successive losses of water molecules |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (Serum/Plasma)
This protocol is based on solid-phase extraction (SPE) for the cleanup and concentration of ecdysteroids from serum or plasma.[1][10][11]
Materials:
-
C18 SPE cartridges
-
Water
-
Ethyl acetate
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 100 µL of serum or plasma, add an internal standard (e.g., a deuterated ecdysteroid).
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of hexane to remove non-polar interferences.[11]
-
Elution: Elute the ecdysteroids with 1 mL of ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol/water).[10]
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Ecdysterone Derivatives
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of ecdysteroids.[4][12][13]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm particle size).[12]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[4][12]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 45 °C.[12]
-
Injection Volume: 10 µL.[12]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Source Parameters:
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each target analyte. For ecdysterone, a common transition is m/z 481 -> 463.
Diagrams
Caption: Experimental workflow for ecdysteroid analysis.
Caption: Positive ion fragmentation of ecdysteroids.
Caption: Negative ion fragmentation of ecdysteroids.
References
- 1. Detection and quantitation of ecdysterone in human serum by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of Ecdysterone and Targeted Analysis of WADA-Prohibited Anabolic Androgen Steroids, Hormones, and Metabolic Modulators in Ecdysterone-Containing Dietary Supplements [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 11. Sample preparation and liquid chromatography-tandem mass spectrometry for multiple steroids in mammalian and avian circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciforum.net [sciforum.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
overcoming challenges in the purification of ecdysteroid monoacetonides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of ecdysteroid monoacetonides.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying ecdysteroid monoacetonides?
A1: The main challenge lies in the separation of the desired monoacetonide from the starting diol (the unreacted ecdysteroid), the corresponding diacetonide, and other structurally similar impurities. The polar nature of ecdysteroids and their derivatives makes them difficult to separate from other polar plant or reaction constituents.[1][2] Additionally, the acetonide group is sensitive to acidic conditions, which can lead to its hydrolysis during purification.
Q2: What chromatographic techniques are most effective for purifying ecdysteroid monoacetonides?
A2: A multi-step chromatographic approach is typically most effective. This often involves a combination of:
-
Normal-Phase Column Chromatography: Using silica (B1680970) gel or alumina (B75360) to perform an initial fractionation of the crude reaction mixture.[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating compounds with small differences in polarity, such as ecdysteroid monoacetonides from diols and diacetonides.[4]
-
Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of the reaction and the purification, helping to identify fractions containing the desired product.[5]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. By spotting the crude mixture and the collected fractions on a TLC plate and eluting with an appropriate solvent system (e.g., chloroform-methanol mixtures), you can visualize the separation of the starting material, the monoacetonide, and the diacetonide based on their different polarities. Staining with a vanillin-sulfuric acid solution and heating can help in the visualization of the spots.
Q4: What is the stability of the acetonide group during purification?
A4: The acetonide group is generally stable under neutral and basic conditions. However, it is labile to acidic conditions and can be hydrolyzed back to the diol. Therefore, it is crucial to avoid acidic mobile phases or stationary phases during chromatography. It is sometimes recommended to add a small amount of a weak base, such as triethylamine, to the mobile phase during silica gel chromatography to prevent hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield of Monoacetonide | Incomplete reaction during the acetonide formation step. | Optimize the reaction conditions, including reaction time, temperature, and stoichiometry of reagents. Use TLC to monitor the reaction progress to determine the optimal endpoint. |
| Hydrolysis of the acetonide group during purification. | Avoid acidic conditions. For silica gel chromatography, consider using a mobile phase containing a small amount of a non-nucleophilic base like triethylamine. For HPLC, use neutral or slightly basic mobile phases. | |
| Co-elution of the monoacetonide with other components. | Optimize the chromatographic conditions. For normal-phase chromatography, adjust the solvent polarity of the mobile phase. For RP-HPLC, modify the gradient of the mobile phase (e.g., acetonitrile-water or methanol-water).[4] | |
| Presence of Starting Material (Diol) in the Final Product | Incomplete reaction or hydrolysis of the acetonide. | Re-optimize the reaction to drive it to completion. If hydrolysis is suspected, follow the recommendations to avoid acidic conditions during purification and workup. |
| Inefficient chromatographic separation. | Employ a shallower gradient in RP-HPLC or use a less polar solvent system in normal-phase chromatography to improve the resolution between the more polar diol and the monoacetonide. | |
| Presence of Diacetonide in the Final Product | Over-reaction during the acetonide formation step. | Carefully control the stoichiometry of the acetonide-forming reagent and the reaction time. Monitor the reaction closely by TLC to stop it before significant diacetonide formation occurs. |
| Inadequate separation from the monoacetonide. | Optimize the chromatographic method. The diacetonide is less polar than the monoacetonide, so adjusting the mobile phase composition to enhance the separation of less polar compounds is necessary. | |
| Broad or Tailing Peaks in HPLC | Secondary interactions with the stationary phase. | For silica gel-based columns, the addition of a small amount of a competing base (e.g., triethylamine) to the mobile phase can reduce peak tailing. |
| Poor solubility of the sample in the mobile phase. | Ensure the sample is fully dissolved in the initial mobile phase before injection. If necessary, dissolve the sample in a stronger solvent and then dilute it with the mobile phase. |
Quantitative Data Summary
The following table provides a hypothetical summary of the expected yield and purity at different stages of a typical purification process for an ecdysteroid monoacetonide. Actual results may vary depending on the specific ecdysteroid and the experimental conditions.
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Acetonide Reaction | Crude Ecdysteroid | Crude Reaction Mixture | ~95 | ~60 (Monoacetonide) |
| Silica Gel Column Chromatography | Crude Reaction Mixture | Enriched Monoacetonide Fraction | ~70 | ~85 |
| Preparative RP-HPLC | Enriched Monoacetonide Fraction | Purified Ecdysteroid Monoacetonide | ~80 | >98 |
| Crystallization | Purified Ecdysteroid Monoacetonide | Crystalline Ecdysteroid Monoacetonide | ~90 | >99 |
Experimental Protocols
Detailed Methodology for the Purification of 20-Hydroxyecdysone (B1671079) 20,22-Monoacetonide
This protocol describes a general procedure for the synthesis and purification of 20-hydroxyecdysone 20,22-monoacetonide.
1. Synthesis of 20-Hydroxyecdysone 20,22-Monoacetonide:
-
Dissolve 20-hydroxyecdysone in a suitable solvent (e.g., acetone (B3395972) or a mixture of acetone and an aprotic solvent like 2,2-dimethoxypropane).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a mobile phase of chloroform (B151607):methanol 9:1 v/v).
-
Once the desired monoacetonide is the major product, quench the reaction by adding a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
2. Purification by Silica Gel Column Chromatography:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane (B92381) or chloroform).
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually adding methanol.
-
Collect fractions and analyze them by TLC to identify those containing the monoacetonide.
-
Pool the pure fractions and concentrate under reduced pressure.
3. Purification by Preparative RP-HPLC:
-
Dissolve the enriched monoacetonide fraction in the HPLC mobile phase.
-
Use a C18 column for separation.
-
Employ a gradient elution system, for example, a water-acetonitrile gradient, to separate the monoacetonide from any remaining impurities.
-
Monitor the elution profile using a UV detector (typically at around 245 nm for ecdysteroids).
-
Collect the peak corresponding to the monoacetonide.
-
Remove the organic solvent under reduced pressure and lyophilize the aqueous solution to obtain the pure product.
Visualizations
References
- 1. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. HPLC analysis of ecdysteroids in plant extracts using superheated deuterium oxide with multiple on-line spectroscopic analysis (UV, IR, 1H NMR, and MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
improving resolution of ecdysteroid isomers in reverse-phase HPLC
Welcome to the technical support center for improving the resolution of ecdysteroid isomers in reverse-phase HPLC. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their chromatographic separations.
Troubleshooting Guide
This guide addresses specific issues encountered during the reverse-phase HPLC separation of ecdysteroid isomers.
Q1: My ecdysteroid isomer peaks are co-eluting or have very poor resolution (Rs < 1.5). What should I do first?
A1: Poor resolution is the most common challenge. The first step is to systematically optimize your mobile phase and gradient conditions, as selectivity is the most powerful factor for improving resolution.[1]
Troubleshooting Steps:
-
Adjust Mobile Phase Strength: In reverse-phase HPLC, increasing the aqueous component (e.g., water) of the mobile phase will increase retention times.[2] This longer interaction with the stationary phase can often improve the separation between closely eluting isomers.[1]
-
Optimize the Gradient: If you are using a gradient, try making it shallower. A slower, more gradual increase in the organic solvent concentration over a longer period can significantly enhance the resolution of complex mixtures.[3]
-
Change the Organic Modifier: The choice of organic solvent can alter selectivity. If you are using acetonitrile, try substituting it with methanol, or vice-versa.[3] These solvents interact differently with both the analyte and the stationary phase, which can change the elution order and improve separation.[4]
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Modify the Flow Rate: Lowering the flow rate can sometimes increase efficiency and enhance resolution, although it will also increase the total run time.[3][5]
Logical Workflow for Troubleshooting Poor Resolution
References
identifying byproducts in the synthesis of Ecdysterone 20,22-monoacetonide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ecdysterone 20,22-monoacetonide.
Troubleshooting Guides
Issue: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the acetone (B3395972) used is dry. Water can inhibit the reaction. |
| Degradation of Starting Material or Product | - Use a milder acid catalyst, such as phosphomolybdic acid, instead of stronger acids that might cause side reactions.[1] - Maintain the recommended reaction temperature. Avoid excessive heat. |
| Inefficient Extraction | - Ensure complete neutralization of the reaction mixture before extraction.- Use a sufficient volume of extraction solvent (e.g., dichloromethane) and perform multiple extractions. |
Issue: Presence of Multiple Spots on TLC After Reaction
| Possible Cause | Troubleshooting Step |
| Formation of Isomeric Byproducts | - The primary byproducts are often the 2,3-monoacetonide and the 2,3;20,22-diacetonide due to the presence of another reactive diol group. - Optimize reaction conditions (e.g., stoichiometry of reagents, reaction time) to favor the formation of the thermodynamically more stable 20,22-monoacetonide. |
| Unreacted Starting Material | - If a spot corresponding to Ecdysterone is observed, the reaction has not gone to completion. Increase reaction time or catalyst amount slightly. |
| Degradation Products | - Harsh acidic conditions can lead to dehydration or rearrangement products. Use milder catalysts and control the temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are the isomeric 2,3-monoacetonide and the 2,3;20,22-diacetonide. Unreacted Ecdysterone can also be present as an impurity. The formation of these byproducts is due to the presence of the 2,3-diol group in the Ecdysterone starting material, which can also react with acetone under acidic conditions.
Q2: How can I distinguish between the desired this compound and its isomeric byproducts?
A2: The most effective method for differentiation is Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons, particularly those around the protected diol groups, are distinct for each isomer. High-Performance Liquid Chromatography (HPLC) can also be used to separate the isomers.
Q3: What is a reliable method for purifying the desired product?
A3: Column chromatography on silica (B1680970) gel is the most common and effective method for purifying this compound from the reaction mixture. A solvent system of increasing polarity, such as a gradient of methanol (B129727) in dichloromethane (B109758), can effectively separate the desired product from the byproducts and unreacted starting material.
Q4: Can I use a different acid catalyst for the reaction?
A4: Yes, other acid catalysts such as p-toluenesulfonic acid or a cation exchange resin can be used. However, the reaction conditions, such as temperature and reaction time, may need to be re-optimized. Milder catalysts like phosphomolybdic acid are often preferred to minimize the formation of degradation byproducts.[1]
Data Presentation: NMR Chemical Shift Comparison
The following table summarizes the key ¹H and ¹³C NMR chemical shifts that can be used to distinguish between Ecdysterone and its acetonide derivatives. Data is based on published literature.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Ecdysterone | C2-H, C3-H, C20-OH, C22-OH | C2, C3, C20, C22 |
| This compound | Characteristic shifts for the acetonide methyl groups. Shift changes for H-21, H-23, H-24. | Upfield shift of C-20 and C-22. Acetonide quaternary carbon and methyl carbons are visible. |
| Ecdysterone 2,3-monoacetonide | Shift changes for H-2, H-3, H-4, H-5. | Upfield shift of C-2 and C-3. Acetonide quaternary carbon and methyl carbons are visible. |
| Ecdysterone 2,3;20,22-diacetonide | Combination of shifts seen in both monoacetonides. | Upfield shifts for C-2, C-3, C-20, and C-22. Two sets of acetonide carbon signals. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve Ecdysterone (1 g) in anhydrous acetone (100 mL).
-
Catalyst Addition: Add phosphomolybdic acid (1 g) to the solution.
-
Reaction: Sonicate the mixture at room temperature for 30 minutes or stir until the reaction is complete as monitored by TLC.
-
Neutralization: Neutralize the reaction mixture with a 10% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Solvent Removal: Evaporate the acetone under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic fractions, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., dichloromethane/methanol).
Mandatory Visualization
Caption: Synthesis workflow for this compound and potential byproducts.
References
preventing acid-catalyzed hydrolysis of ecdysterone acetonides
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent the acid-catalyzed hydrolysis of ecdysterone acetonides during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is acid-catalyzed hydrolysis in the context of ecdysterone acetonides?
A1: Ecdysterone acetonides are forms of ecdysterone where a vicinal diol group (e.g., at the C-2/C-3 or C-20/C-22 positions) is protected by an acetonide group. This protection is stable under neutral and basic conditions but is susceptible to cleavage (hydrolysis) in the presence of acid.[1] The reaction is catalyzed by protons (H⁺), which protonate an oxygen atom of the acetonide, making it a good leaving group and initiating the cleavage of the protective group to regenerate the diol.
Q2: Why is my ecdysterone acetonide degrading during my experiment?
A2: Degradation is most likely due to exposure to acidic conditions. The rate of this hydrolysis is directly dependent on the concentration of hydronium ions (acid).[2][3] Common sources of acid in experimental workflows include:
-
Reagents: Use of acidic reagents or catalysts.
-
Solvents: Impurities or degradation of solvents (e.g., older bottles of chloroform (B151607) can contain HCl).
-
Chromatography: Standard silica (B1680970) gel is inherently acidic and can cause significant hydrolysis on the column.[4]
-
Aqueous Workups: Use of unbuffered water or acidic aqueous solutions.
Q3: At what pH is my ecdysterone acetonide most stable?
Q4: How can I monitor the stability of my ecdysterone acetonide?
A4: The stability and potential degradation of ecdysterone acetonides can be effectively monitored using High-Performance Liquid Chromatography (HPLC).[5][6] A reverse-phase HPLC method can separate the parent acetonide from the hydrolyzed ecdysterone. By analyzing samples over time, you can quantify the percentage of degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Significant degradation of the acetonide is observed after column chromatography.
| Potential Cause | Solution |
| Acidic Silica Gel | Standard silica gel is acidic and a primary cause of acetonide hydrolysis during purification.[4] |
| Option A (Recommended): Use a neutral or basic stationary phase like neutral alumina (B75360) or Florisil.[4] | |
| Option B: Deactivate the silica gel before use. This can be done by flushing the packed column with a solvent system containing 1-3% triethylamine (B128534) (TEA), followed by the desired eluent.[7] This neutralizes the acidic silanol (B1196071) groups. | |
| Option C: Use reverse-phase silica gel, where the separation mechanism is different and avoids the acidic stationary phase. |
Issue 2: The compound degrades during aqueous workup or extraction.
| Potential Cause | Solution |
| Acidic Aqueous Layer | Using deionized water (which can be slightly acidic due to dissolved CO₂) or acidic solutions (e.g., for quenching) will hydrolyze the acetonide. |
| Use a mildly basic aqueous solution for washes, such as saturated sodium bicarbonate (NaHCO₃) solution or a phosphate (B84403) buffer at pH 7.5-8.0. | |
| Prolonged Contact Time | Extended exposure to even weakly acidic aqueous phases can lead to significant degradation. |
| Minimize the time the compound spends in contact with the aqueous phase. Perform extractions quickly and efficiently. |
Issue 3: The compound appears unstable in the reaction mixture or during storage in solution.
| Potential Cause | Solution |
| Acidic Reagent or Catalyst | A reagent or catalyst used in the reaction may be acidic or generate acidic byproducts. |
| Review all reagents. If an acidic component is necessary, consider if an alternative, non-acidic catalyst is available. If not, neutralize the reaction mixture immediately upon completion using a non-aqueous base like triethylamine or diisopropylethylamine before workup. | |
| Solvent Degradation | Certain solvents, particularly halogenated ones like chloroform or dichloromethane, can degrade over time to produce trace amounts of acid. |
| Use freshly opened or purified solvents. Store solvents over a stabilizing agent like potassium carbonate if appropriate. | |
| Acidic Glassware | Residual acidic cleaning agents on glassware can be sufficient to catalyze hydrolysis. |
| Ensure glassware is thoroughly rinsed with deionized water and a final rinse with a solvent like acetone (B3395972) before drying. For highly sensitive compounds, consider rinsing with a dilute base solution followed by water and solvent. |
Data Presentation
The stability of acetal (B89532) protecting groups is highly pH-dependent. The following table, based on data from analogous alkoxyisopropyl acetals, illustrates the relationship between pH and the half-life (t½) of the protecting group, demonstrating the dramatic increase in stability as the pH rises.
Table 1: Hydrolytic Stability of Acetal Protecting Groups at 25.0 °C [2]
| Protecting Group | Half-life (t½) at pH 4.94 | Half-life (t½) at pH 5.82 | Half-life (t½) at pH 6.82 |
| 2-methoxypropan-2-yl (MIP) | 2.5 hours | 19.5 hours | 192 hours |
| 2-(benzyloxy)propan-2-yl | 2.1 hours | 16.6 hours | 164 hours |
| 2-isopropoxypropan-2-yl | 0.3 hours | 2.6 hours | 26 hours |
| 2-(trifluoroethoxy)propan-2-yl | 75.3 hours | 592 hours | 5860 hours |
Note: This data illustrates the general trend. Ecdysterone acetonides are expected to follow a similar stability profile, where hydrolysis is significantly slower at higher pH values.
Experimental Protocols
Protocol 1: HPLC Method for Monitoring Ecdysterone Acetonide Stability
This protocol provides a general method to assess the degradation of an ecdysterone acetonide over time.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of your purified ecdysterone acetonide in acetonitrile (B52724) or methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare a stock solution of the corresponding deprotected ecdysterone (the expected hydrolysis product) at the same concentration.
-
Create a calibration curve by preparing serial dilutions of both stock solutions.
-
-
Sample Preparation for Stability Study:
-
Dissolve a known quantity of the ecdysterone acetonide in the solution to be tested (e.g., a specific buffer, reaction mixture, or solvent).
-
At specified time points (e.g., t=0, 1h, 4h, 24h), withdraw an aliquot of the sample.
-
Immediately quench any reaction by neutralizing the aliquot if it is in an acidic solution (e.g., with a small amount of triethylamine).
-
Dilute the aliquot with the HPLC mobile phase to a suitable concentration for analysis.
-
-
HPLC Conditions (Example): [5][6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 30% acetonitrile in water and ramp up to 100% acetonitrile over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at λ = 242 nm.
-
Column Temperature: 25-30 °C.
-
-
Data Analysis:
-
Integrate the peak areas for the ecdysterone acetonide and the hydrolyzed ecdysterone at each time point.
-
Using the calibration curves, calculate the concentration of each species.
-
Plot the percentage of the remaining ecdysterone acetonide versus time to determine its stability under the tested conditions.
-
Protocol 2: Purification of Acid-Sensitive Ecdysterone Acetonide using Deactivated Silica Gel
This protocol describes how to perform flash column chromatography while minimizing the risk of acid-catalyzed hydrolysis.[7]
-
Preparation of Triethylamine-Containing Eluent:
-
Determine an appropriate solvent system for your compound using TLC (e.g., Hexane/Ethyl Acetate).
-
Prepare the eluent by adding 1-2% (v/v) triethylamine (TEA) to the determined solvent system.
-
-
Packing and Deactivating the Column:
-
Pack a flash chromatography column with silica gel using the TEA-containing eluent.
-
Flush the packed column with at least one full column volume of this eluent. This step neutralizes the acidic sites on the silica.
-
-
Loading the Sample:
-
Dissolve your crude ecdysterone acetonide in a minimal amount of the TEA-containing eluent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, allowing the solvent to evaporate, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Run the column using the TEA-containing eluent.
-
Collect fractions and monitor them by TLC to identify those containing the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator. Note that triethylamine is relatively high-boiling and may require co-evaporation with a solvent like toluene (B28343) for complete removal.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Tuning the stability of alkoxyisopropyl protection groups [beilstein-journals.org]
- 4. Chromatography [chem.rochester.edu]
- 5. HPLC method for the analysis of acetonides of ecdysteroids providing structural information on different vicinal diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chromatography [chem.rochester.edu]
troubleshooting low yield in ecdysteroid extraction from plants
Welcome to the technical support center for ecdysteroid extraction from plants. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their extraction protocols.
Frequently Asked Questions (FAQs)
Q1: My final ecdysteroid yield is significantly lower than expected. What are the most common causes?
Low yields in ecdysteroid extraction can stem from several factors throughout the experimental workflow. The most critical aspects to investigate are the initial plant material, the choice of extraction solvent, and the parameters of your extraction method. Inefficient purification can also lead to significant product loss.
Q2: How critical is the preparation of the plant material to the extraction yield?
Proper preparation of the plant material is a crucial first step for a successful extraction.[1] Key considerations include:
-
Drying: Plant material should be thoroughly dried to a constant weight to prevent interference from water and potential degradation of ecdysteroids. Air-drying in the shade or using an oven at a low temperature (40-50°C) is recommended.[1]
-
Grinding: The dried material must be ground into a fine, uniform powder. This increases the surface area for solvent contact, leading to more efficient extraction.[2]
Q3: Which solvent should I choose for optimal ecdysteroid extraction?
Ecdysteroids are polar steroids, making polar solvents generally more effective for their extraction.[3][4]
-
Commonly Used Solvents: Methanol (B129727) and ethanol (B145695) are frequently used and have demonstrated good results for extracting ecdysteroids.[2][3][5] Ethyl acetate (B1210297) is another viable option.[6][7]
-
Solvent Mixtures: A mixture of solvents can sometimes provide better results. For instance, a methanol:ethanol:water (1:1:1; v/v/v) mixture has been shown to be effective.[6]
-
Green Solvents: Novel, environmentally friendly solvents like Natural Deep Eutectic Solvents (NADES) and Ionic Liquids (ILs) have shown superior extraction efficiency compared to conventional solvents.[6] A NADES composed of lactic acid and levulinic acid (1:1 molar ratio) exhibited the highest yields in one study.[6]
-
Solvent Polarity: Using a non-polar solvent will result in a poor extraction yield for these polar compounds.[1]
Q4: Can the extraction method itself be the cause of low yield?
Yes, the chosen extraction method and its parameters significantly influence the final yield.
-
Method Selection: While traditional methods like maceration and Soxhlet extraction are common, they can be time-consuming and may expose the extract to high temperatures for extended periods, potentially leading to degradation.[1] More advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can improve efficiency and reduce extraction time.[1]
-
Extraction Parameters:
-
Temperature: Higher temperatures can increase solubility and extraction efficiency, but excessive heat can degrade ecdysteroids.[1][2]
-
Time: A longer extraction time generally leads to a higher yield, but there is an optimal duration beyond which the increase is negligible or degradation may occur.[2][6]
-
Solvent-to-Solid Ratio: An insufficient volume of solvent will not fully extract the target compounds. Increasing the solvent-to-solid ratio ensures complete wetting of the plant material and facilitates mass transfer.[1][2]
-
Q5: I have a good amount of crude extract, but the final yield of pure ecdysteroid is low. What could be happening during purification?
This issue often points to degradation of the ecdysteroid or inefficiencies in the purification process.
-
Thermal Degradation: Ecdysteroids can be sensitive to high temperatures. When evaporating the solvent, use a rotary evaporator under reduced pressure to keep the temperature low.[1]
-
pH Instability: Extreme pH values (highly acidic or alkaline) during extraction or purification can cause structural changes and degradation of ecdysteroids. Maintaining a neutral or slightly acidic pH is often optimal.[1]
-
Inefficient Purification: Ecdysteroids are polar, which can make them difficult to separate from other polar plant constituents like sugars and phenols.[3][4] The purification strategy may need to be optimized. Techniques like column chromatography (e.g., on silica (B1680970) gel, alumina, or C18) and High-Speed Counter-Current Chromatography (HSCCC) are commonly used.[5][8]
Troubleshooting Guides
Problem 1: Low Yield of Crude Extract
This section addresses issues related to obtaining a small amount of crude extract from the initial extraction process.
Decision Tree for Troubleshooting Low Crude Extract Yield
Caption: Troubleshooting workflow for low crude extract yield.
Problem 2: Low Yield of Pure Ecdysteroid After Purification
This guide focuses on scenarios where the initial crude extract quantity is good, but the final isolated ecdysteroid yield is poor.
Logical Flow for Diagnosing Low Pure Ecdysteroid Yield
Caption: Diagnostic flow for low pure ecdysteroid yield.
Data Presentation
Table 1: Comparison of Extraction Solvents for 20-Hydroxyecdysone (20E)
| Solvent/Method | Plant Source | Yield/Efficiency | Reference |
| Conventional Solvents | |||
| Methanol | General | Commonly used | [5][6] |
| Ethanol | General | Commonly used | [5][6] |
| Ethyl Acetate | General | Effective | [6][7] |
| Acetone | Spinach | Lower yield than polar solvents | [6] |
| Water | Spinach | Lower yield than polar solvents | [6] |
| Methanol:Ethanol:Water (1:1:1) | Spinach | Best among conventional solvents | [6] |
| Green Solvents | |||
| NADES (Lactic acid:Levulinic acid, 1:1) | Spinach | ~20% higher yield than conventional | [6] |
| Ionic Liquid ([TEA][OAc]·AcOH) | Spinach | High recovery (>88%) | [6] |
Table 2: Influence of Extraction Parameters on 20E Yield from Ipomoea hederacea
| Method | Temperature | Time | Yield of 20E (%) | Reference |
| Soxhlet | 50-60°C | 12 h | 2.78 | [3] |
| Soxhlet | 65-70°C | 18 h | 3.19 | [3] |
| Soxhlet | >85°C | 3 h | 2.48 | [3] |
| Reflux | 65-70°C | 12 h | 2.98 | [3] |
Experimental Protocols
Protocol 1: General Solid-Liquid Extraction (SLE) of Ecdysteroids
This protocol provides a general procedure for the extraction of ecdysteroids from dried plant material.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves, stems) at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh the powdered plant material (e.g., 10 g).
-
Place the powder in a suitable flask.
-
Add an appropriate volume of extraction solvent (e.g., 80% aqueous methanol) to achieve a desired solid-to-solvent ratio (e.g., 1:10 w/v).[1]
-
Macerate the mixture at room temperature for 24-48 hours with occasional shaking or stirring.[1] Alternatively, perform reflux extraction at the solvent's boiling point for a shorter duration (e.g., 2-4 hours).
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Wash the residue with a small volume of the extraction solvent and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: Purification of Ecdysteroids using Column Chromatography
This protocol outlines a basic purification step for the crude ecdysteroid extract.
-
Preparation of the Column:
-
Select a suitable stationary phase (e.g., silica gel or C18).
-
Pack a glass column with the chosen stationary phase slurried in a non-polar solvent (for normal phase) or the initial mobile phase (for reversed phase).
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Adsorb the dissolved extract onto a small amount of the stationary phase and allow the solvent to evaporate.
-
Carefully load the dried, extract-adsorbed stationary phase onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a solvent system of increasing polarity (for normal phase) or decreasing polarity (for reversed phase). For example, a gradient of chloroform (B151607) to methanol for silica gel.
-
Collect fractions of the eluate.
-
-
Analysis:
-
Analyze the collected fractions for the presence of ecdysteroids using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][9]
-
Combine the fractions containing the pure ecdysteroid.
-
Evaporate the solvent from the combined fractions to obtain the purified ecdysteroid.
-
Workflow for Ecdysteroid Extraction and Purification
Caption: General workflow for ecdysteroid extraction and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. RU2151608C1 - Method of preparing ecdysteroids and ecdysterone concentrate from plant raw - Google Patents [patents.google.com]
- 8. Isolation and Purification of Three Ecdysteroids from the Stems of Diploclisia glaucescens by High-Speed Countercurrent Chromatography and Their Anti-Inflammatory Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Derivatization Techniques for GC-MS Analysis of Ecdysteroids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization techniques for the gas chromatography-mass spectrometry (GC-MS) analysis of ecdysteroids.
Troubleshooting Guide
Issue: Incomplete Derivatization
Q1: My chromatogram shows multiple peaks for a single ecdysteroid standard, or the peak for the fully derivatized ecdysteroid is small. What could be the cause?
A1: Incomplete derivatization is a common issue and can be caused by several factors:
-
Moisture: Silylating reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled in a desiccator before use. Solvents should be anhydrous, and the sample should be completely dry before adding the derivatization reagent.
-
Suboptimal Reaction Conditions: The temperature and time for the derivatization reaction are critical. For sterically hindered hydroxyl groups in ecdysteroids, higher temperatures and longer reaction times may be necessary.[1][2]
-
Insufficient Reagent: An inadequate amount of derivatization reagent can lead to incomplete reactions. A molar excess of the silylating agent is recommended.
-
Ineffective Reagent for Steric Hindrance: Some hydroxyl groups on the ecdysteroid molecule are more sterically hindered than others. A more powerful silylating reagent or the addition of a catalyst may be required. For instance, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is generally considered more efficient than N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for many steroids.[3][4] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the silylating power of the reagent.[3]
Q2: I am using MSTFA with TMCS, but still see evidence of incomplete derivatization. What else can I try?
A2: If a standard MSTFA/TMCS protocol is not yielding complete derivatization, consider the following:
-
Increase Reaction Temperature and Time: Gradually increase the temperature (e.g., from 60°C to 80°C) and reaction time (e.g., from 30 minutes to 1-2 hours) and monitor the results.
-
Use a More Aggressive Reagent Combination: A mixture of MSTFA, N-trimethylsilylimidazole (TSIM), and TMCS can be more effective for derivatizing highly hindered hydroxyl groups.[5]
-
Solvent Choice: The choice of solvent can influence derivatization efficiency. Pyridine (B92270) is a common solvent that can also act as a catalyst.[6]
Issue: Poor Peak Shape (Tailing or Broadening)
Q3: My ecdysteroid peaks are tailing or are very broad. What are the likely causes and solutions?
A3: Poor peak shape is often indicative of active sites in the GC system or issues with the derivatization.
-
Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner, column, or packing material can interact with the derivatized ecdysteroids, causing peak tailing.
-
Solution: Deactivate the liner and the first few centimeters of the column with a silylating reagent. Ensure you are using a high-quality, inert GC column suitable for steroid analysis.
-
-
Incomplete Derivatization: As mentioned previously, underivatized or partially derivatized ecdysteroids are more polar and will interact more strongly with the stationary phase, leading to poor peak shape.
-
Solution: Re-optimize your derivatization protocol to ensure complete reaction.
-
-
Sample Overload: Injecting too concentrated a sample can lead to broad, fronting peaks.
-
Solution: Dilute your sample and re-inject.
-
Issue: Low Recovery and Sensitivity
Q4: I am experiencing low signal intensity for my ecdysteroid derivatives. How can I improve recovery and sensitivity?
A4: Low recovery can occur at various stages of sample preparation and analysis.
-
Sample Extraction: Ensure your extraction method is efficient for ecdysteroids from your specific matrix. Solid-phase extraction (SPE) is a common and effective technique for cleaning up and concentrating ecdysteroids from biological samples.
-
Derivatization Reaction: Incomplete derivatization will lead to lower signal for the target derivative.
-
Solution: Optimize the derivatization as described above.
-
-
Adsorption: Ecdysteroids and their derivatives can adsorb to glass surfaces.
-
Solution: Silanize all glassware that comes into contact with the sample.
-
-
GC-MS Parameters: Optimize your GC-MS parameters for sensitivity.
-
Solution: Use splitless injection mode for trace analysis. Ensure the MS is tuned and calibrated correctly. Use selected ion monitoring (SIM) mode for targeted analysis to significantly increase sensitivity.[7]
-
Issue: Matrix Effects
Q5: My results are inconsistent when analyzing ecdysteroids in complex biological samples compared to clean standards. Could this be due to matrix effects?
A5: Yes, matrix effects are a common challenge in GC-MS analysis of complex samples. Co-eluting compounds from the matrix can interfere with the ionization of the target analytes in the MS source, leading to either signal enhancement or suppression.
-
Solutions to Mitigate Matrix Effects:
-
Improve Sample Cleanup: Use a more rigorous sample preparation method, such as multi-step SPE or immunoaffinity chromatography, to remove interfering matrix components.
-
Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for matrix effects.
-
Use an Internal Standard: A stable isotope-labeled internal standard that is structurally similar to the analyte is the gold standard for correcting for matrix effects and variations in sample preparation and injection volume.
-
Frequently Asked Questions (FAQs)
Q6: What are the most common derivatization reagents for GC-MS analysis of ecdysteroids?
A6: The most common derivatization technique for ecdysteroids is silylation, which involves replacing the active hydrogens on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. The most frequently used silylating reagents are:
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Highly effective and produces volatile byproducts that do not interfere with the chromatogram.[3]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Another widely used and effective silylating agent.[1][4]
-
TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with MSTFA or BSTFA to increase their reactivity, especially for hindered hydroxyl groups.[3]
Q7: What are typical reaction conditions for the silylation of ecdysteroids?
A7: Typical reaction conditions involve heating the dried ecdysteroid sample with the silylating reagent in a sealed vial. Common starting conditions are:
-
Solvent: Often performed neat (without solvent), but anhydrous pyridine or acetonitrile (B52724) can be used.[6] These conditions may need to be optimized depending on the specific ecdysteroid and the derivatization reagent used.
Q8: How should I prepare my sample before derivatization?
A8: Proper sample preparation is crucial for successful derivatization.
-
Extraction: Extract the ecdysteroids from the sample matrix using an appropriate solvent system (e.g., methanol, ethanol, or ethyl acetate).
-
Cleanup: Use a cleanup technique like solid-phase extraction (SPE) to remove interfering compounds.
-
Drying: It is absolutely essential to completely dry the sample before adding the silylating reagent. This can be done under a gentle stream of nitrogen or in a vacuum centrifuge. Any residual moisture will deactivate the reagent.
Q9: How stable are the TMS derivatives of ecdysteroids?
A9: TMS derivatives are susceptible to hydrolysis. Therefore, it is recommended to analyze the derivatized samples as soon as possible after preparation. If storage is necessary, keep the samples in a tightly sealed vial in a desiccator or at low temperatures (-20°C) to minimize exposure to moisture.
Quantitative Data Summary
The following tables summarize quantitative data on the efficiency and detection limits of silylation derivatization for steroids. While data specifically for a wide range of ecdysteroids is limited in a comparative format, the data for structurally similar steroids provides a valuable reference for method development.
Table 1: Comparison of Silylating Reagent Performance for Steroid Derivatization
| Steroid | Derivatization Reagent | Reaction Conditions | Relative Peak Area Ratio (Efficiency) | Reference |
| Testosterone | MSTFA/NH4I/ethanethiol | 15 min at 37°C | Highest among tested reagents | [3] |
| Testosterone | BSTFA + 1% TMCS | 15 min at 37°C | Lower than MSTFA/NH4I/ethanethiol | [3] |
| 17α-ethinylestradiol | BSTFA | - | Better performance than MSTFA | [4] |
| Estrone | BSTFA | - | Better performance than MSTFA | [4] |
Table 2: GC-MS Detection Limits for Derivatized Steroids
| Steroid | Derivative | GC-MS Mode | Limit of Detection (LOD) | Reference |
| Testosterone | Enol-TMS | SIM | ~20-fold increase in sensitivity with MS/MS | [7] |
| Various Anabolic Steroids | TMS | APCI-MS/MS | <0.5 ng/mL | [7] |
| Dihydrotestosterone | Flophemesyl-TMS | SIM | 0.02-0.5 ng/g in hair | [8] |
| Dehydroepiandrosterone | Flophemesyl-TMS | SIM | 0.02-0.5 ng/g in hair | [8] |
| Pregnenolone | Flophemesyl-TMS | SIM | 0.02-0.5 ng/g in hair | [8] |
| Ecdysterone | - (LC-MS/MS) | MRM | 0.06 ng/mL in serum | [9] |
Experimental Protocols
Protocol 1: Standard Silylation of Ecdysteroids using MSTFA
-
Sample Preparation:
-
Place 1-10 µg of the dried ecdysteroid extract in a 2 mL autosampler vial.
-
Ensure the sample is completely dry by placing it under a gentle stream of dry nitrogen or in a vacuum desiccator for at least 30 minutes.
-
-
Derivatization:
-
Add 50 µL of MSTFA and 5 µL of TMCS to the vial.
-
Tightly cap the vial.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 70°C for 45 minutes in a heating block or oven.
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
Protocol 2: Two-Step Derivatization for Ecdysteroids with Keto Groups (Methoximation-Silylation)
This protocol is particularly useful for preventing the formation of multiple derivatives from keto-enol tautomerism.
-
Methoximation:
-
To the dried ecdysteroid sample, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
Silylation:
-
Add 100 µL of MSTFA to the vial.
-
Recap the vial and heat at 60°C for another 30 minutes.
-
-
Analysis:
-
Cool the vial to room temperature.
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
Visualizations
References
- 1. theses.cz [theses.cz]
- 2. researchgate.net [researchgate.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. dioxin20xx.org [dioxin20xx.org]
- 7. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS determination of steroids related to androgen biosynthesis in human hair with pentafluorophenyldimethylsilyl-trimethylsilyl derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection and quantitation of ecdysterone in human serum by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ecdysterone Acetonides: A Comparative Analysis of Mono- and Diacetonide Derivatives in Modulating Chemosensitivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of ecdysterone 20,22-monoacetonide and ecdysterone 2,3;20,22-diacetonide. The focus is on their potential as chemosensitizing agents in cancer therapy, supported by experimental data.
Ecdysteroids, a class of steroid hormones found in insects and plants, have garnered significant interest for their diverse biological activities in mammals, including anabolic and adaptogenic effects.[1] Chemical modification of the parent ecdysterone molecule, such as the formation of acetonide derivatives, has been explored to enhance its therapeutic potential. This guide specifically compares the biological activity of this compound and ecdysterone 2,3;20,22-diacetonide, with a focus on their ability to sensitize cancer cells to chemotherapeutic drugs.
Comparative Biological Activity: Chemosensitization
A key study investigated the ability of 20-hydroxyecdysone (B1671079) and its mono- and diacetonide derivatives to sensitize various multidrug-resistant (MDR) and non-MDR cancer cell lines to conventional chemotherapeutic agents. The results demonstrated a clear distinction in the efficacy of the two acetonide derivatives.[2]
The 2,3;20,22-diacetonide derivative (compound 3 in the study) was found to be a potent chemosensitizer, significantly enhancing the cytotoxicity of doxorubicin, paclitaxel, and vincristine (B1662923) across all tested cell lines.[2] In contrast, the 20,22-monoacetonide (compound 2 ) exhibited much weaker and, in several instances, negligible sensitizing activities.[2] This suggests that the presence of the second acetonide group at the 2,3-position is crucial for this enhanced biological activity. Interestingly, the parent compound, 20-hydroxyecdysone (compound 1 ), also showed some sensitizing activity in one cell line when co-administered with paclitaxel.[2]
The study also highlighted that these ecdysteroid derivatives tend to decrease the activity of cisplatin, indicating a selective mechanism of action.[2] The authors concluded that the chemosensitizing effect of these ecdysteroids is not solely due to the inhibition of the ABCB1 transporter, a common mechanism of multidrug resistance, suggesting the involvement of other cellular pathways.[2]
Quantitative Data Summary
The following table summarizes the IC50 values (the concentration of a drug that inhibits a biological process by 50%) for various chemotherapeutic agents in the presence and absence of this compound and 2,3;20,22-diacetonide in different cancer cell lines, as reported by Vágvölgyi et al. (2015).
| Cell Line | Chemotherapeutic | IC50 (nM) - Chemo Alone | IC50 (nM) - Chemo + this compound (50 µM) | IC50 (nM) - Chemo + Ecdysterone 2,3;20,22-diacetonide (50 µM) |
| L5178 (Mouse Lymphoma) | Doxorubicin | 228.3 | Not significantly different | 129.5 |
| L5178MDR (MDR Mouse Lymphoma) | Doxorubicin | 3537 | Not significantly different | 129.5 |
| LNCaP (Human Prostate Cancer) | Paclitaxel | 63.5 | Not significantly different | 16.5 |
| PC3 (Human Prostate Cancer) | Paclitaxel | >100 | Not significantly different | 44.8 |
| KB-3-1 (Human Cervical Carcinoma) | Vincristine | 2.84 | Not significantly different | 0.67 |
| KB-C-1 (MDR Human Cervical Carcinoma) | Vincristine | >50 | Not significantly different | 6.78 |
Experimental Protocols
Chemosensitization Assay (MTT Assay)
The chemosensitizing activity of the ecdysterone acetonides was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
Cell Culture:
-
Cancer cell lines (e.g., L5178, L5178MDR, LNCaP, PC3, KB-3-1, KB-C-1) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Experimental Procedure:
-
Cells were seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
The cells were then treated with a range of concentrations of the chemotherapeutic agent (e.g., doxorubicin, paclitaxel, vincristine) either alone or in combination with a fixed concentration (e.g., 50 µM) of this compound or 2,3;20,22-diacetonide.
-
After a 72-hour incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plates were incubated for another 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals were dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
Signaling Pathways and Experimental Workflow
Ecdysone (B1671078) Signaling Pathway
Ecdysteroids exert their effects in insects primarily through the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[3][4] Upon binding of an ecdysteroid ligand, the EcR/USP complex binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes, thereby regulating their transcription.[3] This signaling cascade controls various developmental processes in insects. While mammals do not have a homologous ecdysone receptor, ecdysteroids have been shown to interact with other cellular targets, leading to their diverse biological effects.
Caption: Classical ecdysone signaling pathway in insects.
Experimental Workflow for Chemosensitization Assay
The following diagram illustrates the key steps involved in the MTT assay used to determine the chemosensitizing effects of ecdysterone acetonides.
Caption: Workflow of the MTT assay for chemosensitization.
References
Comparative Efficacy of Ecdysterone in Muscle Hypertrophy: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
Data Summary: Ecdysterone's Anabolic Activity
Ecdysterone has demonstrated significant anabolic effects in both preclinical and clinical studies. The following table summarizes key quantitative findings from research investigating its impact on muscle hypertrophy.
| Model System | Compound(s) & Dosage | Duration | Key Findings | Reference Study |
| Resistance-trained young men (n=46) | Ecdysterone (varied doses) | 10 weeks | Significantly higher increases in muscle mass and one-repetition bench press performance compared to placebo.[1][2] | Isenmann et al. (2019) |
| Rats | Ecdysterone (5 mg/kg body weight) vs. Metandienone, Estradienedione, SARM S-1 (all 5 mg/kg) | 21 days | Ecdysterone exhibited a stronger hypertrophic effect on the fiber size of the soleus muscle than the other tested anabolic agents.[1][3] | Parr et al. (2015) |
| C2C12 myotubes (in vitro) | Ecdysterone (1 µM) vs. Dihydrotestosterone (B1667394) (1 µM), IGF-1 (1.3 nM) | Not specified | Ecdysterone induced a significant increase in myotube diameter, comparable to dihydrotestosterone and IGF-1.[3] | Parr et al. (2015) |
| C2C12 myoblasts (in vitro) | Ecdysterone, Dihydrotestosterone, IGF-1, 17β-estradiol | Not specified | All compounds induced hypertrophy. The effects of Ecdysterone and E2 were antagonized by an antiestrogen.[4] | Parr et al. (2014) |
Experimental Protocols
A closer examination of the methodologies employed in key studies provides a framework for understanding the evidence supporting ecdysterone's anabolic potential.
Human Clinical Trial (Isenmann et al., 2019)
-
Study Design: A 10-week intervention study with resistance training in 46 young men.[2]
-
Intervention: Participants were administered different doses of ecdysterone-containing supplements.[2]
-
Assessments:
-
Muscle mass was measured to determine hypertrophic effects.[2]
-
One-repetition bench press performance was tested to evaluate strength gains.[2]
-
Blood and urine samples were analyzed for ecdysterone and biomarkers for liver or kidney toxicity.[2]
-
A comprehensive screening for prohibited performance-enhancing substances was conducted to ensure the specificity of the observed effects.[2]
-
In Vivo Animal Study (Parr et al., 2015)
-
Intervention: Daily administration of ecdysterone, metandienone, estradienedione, or SARM S-1 at a dose of 5 mg/kg of body weight for 21 days.[3]
-
Primary Outcome: Measurement of the fiber size of the soleus muscle to assess hypertrophy.[1][3]
In Vitro Cell Culture Study (Parr et al., 2015)
-
Model: Differentiated C2C12 myotubes (a mouse muscle cell line).[3]
-
Intervention: Treatment with 1 µM ecdysterone, 1 µM dihydrotestosterone, or 1.3 nM IGF-1.[3]
-
Primary Outcome: Measurement of the diameter of the myotubes as an indicator of cellular hypertrophy.[3]
Signaling Pathways in Ecdysterone-Mediated Muscle Hypertrophy
Ecdysterone exerts its anabolic effects primarily through a signaling pathway that is distinct from the androgen receptor activation associated with traditional anabolic steroids.[5] The key pathway involves the activation of estrogen receptor beta (ERβ), which in turn stimulates the PI3K/Akt signaling cascade, a central regulator of muscle protein synthesis and cell growth.[1][4][5][6][7]
Below is a diagram illustrating the proposed signaling pathway for ecdysterone-induced muscle hypertrophy.
Caption: Ecdysterone signaling pathway in muscle hypertrophy.
Conclusion
The available evidence strongly suggests that ecdysterone is a potent natural anabolic agent that promotes muscle hypertrophy through the activation of ERβ and the subsequent PI3K/Akt signaling pathway.[1][4][5][6] Notably, it has demonstrated comparable or even superior anabolic effects to certain synthetic steroids and SARMs in preclinical models.[1][3] Human studies have also confirmed its efficacy in increasing muscle mass and strength with a favorable safety profile, showing no adverse effects on liver or kidney biomarkers.[2] The lack of androgenic side effects makes ecdysterone an intriguing compound for the development of novel therapies for muscle wasting conditions and for applications in sports nutrition.[5][8] Further research is warranted to fully elucidate its long-term effects and to explore the potential of its derivatives, such as acetonides, in enhancing its therapeutic profile.
References
- 1. draxe.com [draxe.com]
- 2. Ecdysteroids as non-conventional anabolic agent: performance enhancement by ecdysterone supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecdysteroids: A novel class of anabolic agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. swolverine.com [swolverine.com]
- 6. swolverine.com [swolverine.com]
- 7. chenlangbio.com [chenlangbio.com]
- 8. swolverine.com [swolverine.com]
Comparative Docking Analysis of Ecdysteroids to the Estrogen Receptor Beta (ERβ)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding interactions between various ecdysteroids and the human Estrogen Receptor Beta (ERβ). The information presented is collated from in-silico molecular docking studies and is supported by experimental data where available. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of ecdysteroids as selective ERβ modulators.
Data Presentation: In-Silico Binding Affinities and Molecular Dynamics
Recent computational studies have elucidated the binding modes and affinities of ecdysteroids to the ERβ ligand-binding domain. A significant in-silico study by Tariq et al. (2025) provides a detailed comparative analysis of ecdysterone with the native ligands of ERβ, Estrogen Receptor Alpha (ERα), and the Androgen Receptor (AR). The study highlights the preferential binding of ecdysterone to ERβ.[1]
The following table summarizes the key quantitative data from this comparative docking and molecular dynamics simulation study.
| Compound | Receptor | Docking Score (kcal/mol) | Average RMSD (Å) | Average RMSF (Å) | Average Rg (Å) |
| Ecdysterone | ERβ | -10.89 | 1.98 ± 0.31 | 1.07 ± 0.52 | 18.44 ± 0.08 |
| Estradiol (B170435) (Native Ligand) | ERβ | -9.26 | 1.97 ± 0.17 | 1.19 ± 0.61 | 18.38 ± 0.08 |
| Ecdysterone | ERα | -9.68 | 2.26 ± 0.28 | 1.10 ± 0.68 | 18.80 ± 0.10 |
| Estradiol (Native Ligand) | ERα | -8.92 | 1.96 ± 0.20 | 1.29 ± 0.58 | 17.85 ± 0.09 |
| Ecdysterone | AR | -8.97 | 2.0 ± 0.34 | 3.70 ± 1.32 | 18.54 ± 0.05 |
| Testosterone (Native Ligand) | AR | -8.65 | 1.56 ± 0.34 | 1.02 ± 0.62 | 18.44 ± 0.07 |
Data sourced from Tariq et al. (2025).
The data indicates that ecdysterone exhibits a more favorable binding affinity (lower docking score) for ERβ compared to its native ligand, estradiol, and also shows a stronger interaction with ERβ than with ERα or AR.[1] The molecular dynamics simulation data (RMSD, RMSF, and Rg) further suggest that the ecdysterone-ERβ complex is stable.[1]
While comprehensive comparative data for a wider range of ecdysteroids is still emerging, some studies suggest that other phytoecdysteroids, such as turkesterone, may also exhibit anabolic effects, potentially through ERβ modulation. However, detailed in-silico binding data for these analogues is not yet widely available.
Experimental Protocols
In-Silico Molecular Docking and Molecular Dynamics Simulation Protocol
The following protocol is a summary of the methodology employed in the comparative docking study of ecdysterone.
2.1.1. Ligand and Protein Preparation
-
Ligand Preparation: The 3D structures of the ecdysteroid (e.g., ecdysterone) and native ligands are generated using chemical drawing software. Energy minimization and partial charge assignment are performed using a suitable force field (e.g., MMFF94).
-
Protein Preparation: The 3D crystal structure of the human ERβ (and other receptors for comparison) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and performing energy minimization to correct any structural inconsistencies.
2.1.2. Molecular Docking
-
Software: Molecular docking simulations are performed using software such as AutoDock Vina or MOE (Molecular Operating Environment).
-
Binding Site Definition: The binding site is typically defined as the region occupied by the co-crystallized native ligand in the PDB structure.
-
Docking Algorithm: A genetic algorithm or other suitable search algorithm is used to explore the conformational space of the ligand within the defined binding site.
-
Scoring Function: A scoring function is used to estimate the binding affinity (docking score) of each ligand pose. The pose with the lowest binding energy is considered the most favorable.
2.1.3. Molecular Dynamics (MD) Simulation
-
Purpose: MD simulations are performed to assess the stability of the ligand-receptor complex over time.
-
Software: MD simulations are carried out using software packages like GROMACS or AMBER.
-
System Setup: The docked complex is placed in a simulation box with a defined water model and neutralized with counter-ions.
-
Simulation Parameters: The system undergoes energy minimization, followed by equilibration under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. The production run is then performed for a specified duration (e.g., 100 ns).
-
Analysis: Trajectories from the MD simulation are analyzed to calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) to evaluate the stability and compactness of the complex.
In-Vitro Estrogen Receptor Competitive Binding Assay Protocol
This protocol provides a general framework for determining the relative binding affinities of ecdysteroids to the ERβ receptor in a wet lab setting.
2.2.1. Materials
-
Recombinant human ERβ protein
-
Radiolabeled estradiol ([³H]-E2)
-
Unlabeled ecdysteroids (test compounds) and 17β-estradiol (reference compound)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Hydroxylapatite (HAP) slurry or other separation medium
-
Scintillation cocktail and scintillation counter
2.2.2. Procedure
-
Preparation of Reagents: Prepare serial dilutions of the test ecdysteroids and the reference compound (17β-estradiol).
-
Binding Reaction: In assay tubes, combine the ERβ protein, a fixed concentration of [³H]-E2, and varying concentrations of the test ecdysteroid or reference compound. Include tubes for total binding (only [³H]-E2 and ERβ) and non-specific binding (with a large excess of unlabeled 17β-estradiol).
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the receptor-ligand complexes. Centrifuge the tubes to pellet the HAP, and discard the supernatant containing the unbound radioligand.
-
Quantification: Wash the HAP pellets to remove any remaining unbound radioligand. Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2). The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test ecdysteroid to that of 17β-estradiol.
Mandatory Visualizations
Workflow for Comparative Docking Studies
Caption: Workflow of a typical in-silico comparative docking study.
Estrogen Receptor Beta (ERβ) Signaling Pathway
Caption: Simplified genomic signaling pathway of the ERβ receptor activated by an ecdysteroid.
References
A Comparative Analysis of Makisterone C-20,22-acetonide and Ecdysterone 20,22-monoacetonide: An Overview
A direct comparative analysis of the biological performance between Makisterone C-20,22-acetonide and Ecdysterone 20,22-monoacetonide is not feasible at this time due to a lack of published experimental data directly comparing these two specific phytoecdysteroid derivatives. While the parent compounds, Makisterone C and Ecdysterone, are subjects of ongoing research, their acetonide forms have not been evaluated in head-to-head studies. This guide, therefore, provides a summary of the available information on each compound individually, drawing from research on their parent molecules and related ecdysteroids, to offer a foundational understanding for researchers, scientists, and drug development professionals.
Chemical and Structural Profile
Both Makisterone C-20,22-acetonide and this compound are derivatives of phytoecdysteroids, a class of naturally occurring steroids found in plants. The acetonide group is a protective group often used in synthesis or found in trace amounts in natural extracts. This modification can alter the lipophilicity and potentially the bioavailability and activity of the parent ecdysteroid.
| Feature | Makisterone C-20,22-acetonide | This compound |
| Parent Compound | Makisterone C | Ecdysterone (20-Hydroxyecdysone) |
| Molecular Formula | C32H52O7[1] | C30H48O7[2][3] |
| Molecular Weight | 548.75 g/mol (approx.) | 520.7 g/mol [2] |
| Natural Source (Parent) | Rhaponticum uniflorum[1] | Cyanotis arachnoidea[2][3] |
Putative Biological Activity and Mechanism of Action
Ecdysteroids, including Ecdysterone and its derivatives, are known for their anabolic and adaptogenic properties.[4] Their mechanism of action is believed to be distinct from vertebrate steroid hormones, as they do not bind to the same nuclear receptors. Instead, ecdysteroids are thought to exert their effects through signaling pathways that influence protein synthesis and muscle growth.[5]
The anabolic effects of ecdysterone are suggested to be mediated through the estrogen receptor beta (ERβ), which in turn can activate the PI3K/Akt signaling pathway, a critical regulator of muscle hypertrophy.
Hypothetical Signaling Pathway for Ecdysteroid-Mediated Anabolic Effects
Caption: Hypothetical signaling cascade of ecdysteroid-induced muscle growth.
Experimental Data: A Critical Gap
The core challenge in comparing Makisterone C-20,22-acetonide and this compound lies in the absence of direct experimental evidence. To conduct a valid comparison, studies would need to evaluate key performance indicators such as:
-
Anabolic Potency: Assessed through in vitro muscle cell differentiation assays (e.g., C2C12 myotubes) or in vivo studies measuring muscle mass and fiber size in animal models.
-
Receptor Binding Affinity: Determining the binding affinity of each compound to relevant receptors like ERβ.
-
Bioavailability and Pharmacokinetics: Understanding how the acetonide modification affects absorption, distribution, metabolism, and excretion.
-
Toxicity Profile: Evaluating the safety of each compound at various dosages.
Without such data, any claims about the superiority of one compound over the other would be purely speculative.
Experimental Protocols: A Call for Future Research
For future comparative studies, the following experimental designs would be crucial:
In Vitro Anabolic Activity Assay
-
Cell Culture: C2C12 mouse myoblast cells would be cultured and induced to differentiate into myotubes.
-
Treatment: Differentiated myotubes would be treated with varying concentrations of Makisterone C-20,22-acetonide and this compound. A vehicle control and a positive control (e.g., insulin-like growth factor 1) would be included.
-
Analysis: Myotube diameter and protein content would be measured to quantify hypertrophic effects. Western blotting could be used to analyze the phosphorylation status of key proteins in the Akt/mTOR pathway.
Receptor Binding Assay
-
Receptor Preparation: Human ERβ would be expressed and purified.
-
Competitive Binding: A radiolabeled ligand for ERβ would be incubated with the receptor in the presence of increasing concentrations of the unlabeled test compounds (Makisterone C-20,22-acetonide and this compound).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC50) would be determined to calculate the binding affinity (Ki).
Experimental Workflow Diagram
Caption: Proposed workflow for a comparative study.
Conclusion and Future Directions
While the current body of scientific literature does not permit a direct comparison of Makisterone C-20,22-acetonide and this compound, the framework for such an investigation is clear. Future research should focus on conducting the head-to-head experimental comparisons outlined above. Such studies would provide the necessary quantitative data to objectively assess the performance of these compounds and would be of significant value to the fields of natural product chemistry, pharmacology, and drug development. Until then, researchers should exercise caution in making assumptions about the relative efficacy of these two specific ecdysteroid derivatives.
References
A Comparative Guide to HPLC and TLC Methods for Ecdysteroid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ecdysteroids, a class of steroid hormones found in insects and plants, is crucial for various fields of research, including endocrinology, pharmacology, and the quality control of herbal supplements. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), particularly its high-performance version (HPTLC), are two of the most common analytical techniques employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Method Comparison at a Glance
Both HPLC and HPTLC are powerful chromatographic techniques for the separation and quantification of ecdysteroids.[1] Generally, HPLC is considered more robust and capable of higher precision for quantitative analysis, while HPTLC offers advantages in terms of sample throughput and cost-effectiveness, making it a valuable tool for rapid screening and qualitative analysis.[2][3] The choice between the two often depends on the specific requirements of the analysis, such as the need for high accuracy, the number of samples, and budget constraints.
Quantitative Performance Parameters
The following table summarizes the key performance parameters for HPLC and HPTLC methods for the analysis of ecdysteroids, with a focus on 20-hydroxyecdysone, a commonly studied ecdysteroid. The data presented is a synthesis of findings from various studies.
| Parameter | HPLC | HPTLC/TLC-Densitometry | Source(s) |
| Linearity (Range) | 12.5 - 75 µg/mL (for 20-hydroxyecdysone) | 200 - 1200 ng/spot (for testosterone (B1683101) derivatives) | [4],[5] |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | [4],[5] |
| Accuracy (% Recovery) | 99.99 - 100.89% (for 20-hydroxyecdysone) | Not explicitly found for ecdysteroids, but generally expected to be high in validated methods. | [4] |
| Precision (%RSD) | < 2% | < 2% (for testosterone derivatives) | [4],[5] |
| Limit of Detection (LOD) | 3.62 µg/mL (for 20-hydroxyecdysone) | 16.7 - 22.3 ng/spot (for testosterone derivatives) | [4],[5] |
| Limit of Quantification (LOQ) | 10.98 µg/mL (for 20-hydroxyecdysone) | 55.7 - 70.9 ng/spot (for testosterone derivatives) | [4],[5] |
Note: The HPTLC data for linearity, precision, LOD, and LOQ are for testosterone derivatives as a proxy for steroid analysis due to the limited availability of specific quantitative HPTLC data for ecdysteroids in the search results.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for both HPLC and TLC analysis of ecdysteroids.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a validated method for the quantification of 20-hydroxyecdysone.[4]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often employed. A common mobile phase consists of acetonitrile (B52724) and water.[4]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of 245 nm.
-
Sample Preparation: Samples are typically extracted with a suitable solvent like methanol, filtered through a 0.45 µm filter, and then injected into the HPLC system.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
This protocol is a general representation for the analysis of steroids and can be adapted for ecdysteroids.[5]
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.
-
Mobile Phase (Developing Solvent): A mixture of non-polar and polar solvents is used for development. For steroids, a common system is a mixture of hexane (B92381) and ethyl acetate.[5]
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.
-
Detection and Densitometry: After development, the plate is dried, and the spots can be visualized under UV light (e.g., at 254 nm). For quantification, the plate is scanned using a densitometer at the wavelength of maximum absorbance of the analyte.[5]
Experimental Workflow for Cross-Validation
A cross-validation study is essential to objectively compare the performance of HPLC and TLC methods. The following diagram illustrates a typical workflow for such a study.
References
- 1. researchgate.net [researchgate.net]
- 2. High performance thin layer chromatography (HPTLC) and high performance liquid chromatography (HPLC) for the qualitative and quantitative analysis of Calendula officinalis-advantages and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. mdpi.com [mdpi.com]
- 5. Effective separation and simultaneous analysis of anabolic androgenic steroids (AAS) in their pharmaceutical formulations by a validated TLC-densitometry method - PMC [pmc.ncbi.nlm.nih.gov]
Ecdysterone vs. Ecdysterone Monoacetonide: A Comparative Guide to Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ecdysterone and its Anabolic Effects
Ecdysterone, also known as 20-hydroxyecdysone, is a naturally occurring ecdysteroid hormone found in insects and certain plants.[1][2] It has garnered significant interest for its anabolic properties, which include promoting muscle protein synthesis without the androgenic side effects associated with traditional anabolic steroids.[1][3] The primary mechanism of action is believed to be through the activation of estrogen receptor beta (ERβ) and the subsequent stimulation of the PI3K/Akt signaling pathway.[1][2][3] This pathway is a crucial regulator of muscle cell growth and hypertrophy.[1]
Metabolic Profile of Ecdysterone
Understanding the metabolic stability of ecdysterone is crucial for optimizing its bioavailability and therapeutic efficacy. Studies in humans have shown that ecdysterone is metabolized, and several metabolites have been identified in urine.[4][5][6] The primary metabolic pathways include dehydroxylation.[6]
Following a single oral administration of 50 mg of ecdysterone, the parent compound and its metabolites can be detected in urine for over two days.[6][7] Ecdysterone reaches its maximum concentration in urine between 2.8 and 8.5 hours.[6][8] The main identified metabolites are 14-deoxy-ecdysterone and 14-deoxy-poststerone, which are detected later than the parent compound.[4][6][8]
Table 1: Pharmacokinetic Parameters of Ecdysterone and its Metabolites in Urine Following a Single 50 mg Oral Dose
| Compound | Maximum Concentration (Cmax) (µg/mL) | Time to Cmax (h) | Detection Window |
| Ecdysterone | 4.4 - 30.0 | 2.8 - 8.5 | > 2 days |
| 14-deoxy-ecdysterone | 0.1 - 6.0 | 8.5 - 39.5 | ~ 3 days |
| 14-deoxy-poststerone | 0.1 - 1.5 | 23.3 - 41.3 | ~ 4 days |
Data compiled from multiple sources.[4][6][7][8]
Theoretical Metabolic Stability of Ecdysterone Monoacetonide
While no direct experimental data on the metabolic stability of ecdysterone monoacetonide was found, we can infer its potential metabolic fate based on established biochemical principles. Acetonide formation involves the protection of two hydroxyl groups. By masking these polar functional groups, the overall lipophilicity of the molecule is expected to increase. This modification could influence its interaction with metabolic enzymes and transporters.
The primary routes of steroid metabolism involve oxidation by cytochrome P450 (CYP) enzymes and conjugation reactions. The introduction of an acetonide group might sterically hinder the access of CYP enzymes to nearby hydroxylation sites, potentially slowing down phase I metabolism. Consequently, ecdysterone monoacetonide could exhibit a longer metabolic half-life compared to the parent ecdysterone. However, the acetonide group itself could be subject to hydrolysis, releasing the parent compound. The rate of this hydrolysis would be a key determinant of the overall pharmacokinetic profile.
Experimental Protocols for Assessing Metabolic Stability
To empirically determine and compare the metabolic stability of ecdysterone and its monoacetonide, a standard in vitro liver microsomal stability assay can be employed. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[9][10][11]
Liver Microsomal Stability Assay Protocol
1. Materials:
-
Test compounds (Ecdysterone, Ecdysterone Monoacetonide)
-
Pooled human liver microsomes[9]
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)[9][12]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]
-
Acetonitrile (B52724) (for reaction termination)[9]
-
Internal standard for LC-MS/MS analysis
-
Control compounds (e.g., a highly metabolized compound and a stable compound)
2. Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes in potassium phosphate buffer.[12]
-
Initiation of Reaction: Pre-incubate the reaction mixture with the test compound at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[9][10]
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9][13]
-
Reaction Termination: Stop the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.[9]
-
Sample Processing: Centrifuge the samples to precipitate proteins.[13]
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[9][10]
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).
Visualization of Ecdysterone's Anabolic Signaling Pathway
The anabolic effects of ecdysterone are primarily mediated through the PI3K/Akt signaling pathway, which is a key regulator of muscle protein synthesis.[1][3][14]
Caption: Ecdysterone-mediated activation of the PI3K/Akt/mTOR signaling pathway.
Conclusion
While direct comparative data is lacking, this guide provides a framework for understanding and evaluating the metabolic stability of ecdysterone and its monoacetonide derivative. The provided experimental protocol offers a standardized method for generating the necessary comparative data. Based on theoretical considerations, the monoacetonide derivative of ecdysterone may exhibit enhanced metabolic stability, warranting further investigation for its potential as a more bioavailable anabolic agent. The elucidation of the metabolic pathways and stability of ecdysterone analogues is a critical step in the development of novel and effective therapeutics for muscle-related disorders.
References
- 1. swolverine.com [swolverine.com]
- 2. draxe.com [draxe.com]
- 3. swolverine.com [swolverine.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigations into the human metabolism of ecdysterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. mercell.com [mercell.com]
- 10. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Ecdysterone 20,22-monoacetonide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds like Ecdysterone 20,22-monoacetonide is a critical component of laboratory safety and environmental stewardship. Adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a procedural framework for the safe disposal of this compound, grounded in general principles of hazardous waste management for steroid compounds.
Immediate Safety and Handling Precautions:
Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes the available hazard and physical-chemical information for this compound and the related compound, Ecdysterone.
| Property | This compound | Ecdysterone (for environmental context) |
| Molecular Formula | C₃₀H₄₈O₇ | C₂₇H₄₄O₇ |
| Molecular Weight | 520.7 g/mol | 480.64 g/mol |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | H410: Very toxic to aquatic life with long lasting effects[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP302+P352: IF ON SKIN: Wash with plenty of waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P273: Avoid release to the environmentP391: Collect spillage[1] |
Experimental Protocols: General Disposal Procedures
While a specific experimental protocol for the disposal of this compound is not available, the following general procedures for the disposal of hazardous chemical waste should be followed. These steps are based on established safety guidelines for handling potent compounds in a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and absorbent materials from spills, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid to prevent leaks and spills.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions from experiments or rinsates, in a separate, dedicated hazardous waste container.
-
Do not mix this waste with other solvent waste streams unless compatibility has been verified to avoid potentially dangerous reactions.
-
Ensure the container is properly sealed to prevent evaporation.
-
2. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of accumulation to ensure timely disposal.
3. Decontamination of Labware:
-
Reusable glassware and equipment that have come into contact with this compound should be decontaminated.
-
Triple rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) that is known to dissolve the compound.
-
Collect the solvent rinsate as hazardous liquid waste.
-
After solvent rinsing, wash the labware with soap and water.
4. Spill Management:
-
In the event of a small spill, alert personnel in the immediate area.
-
Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain and absorb the spill.
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.
5. Final Disposal:
-
Crucially, do not dispose of this compound down the drain or in the regular trash.
-
All collected hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a disposal form and scheduling a collection.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper handling and disposal of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
